3-Iodo-1-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITJXRWLFQGWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537245 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92525-10-5 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazole (CAS: 92525-10-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of an iodine atom at the 3-position of the pyrazole ring significantly influences the molecule's physicochemical properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 92525-10-5 | [1] |
| Molecular Formula | C₄H₅IN₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | Pale yellow to pale brown liquid | [1] |
| Density | 1.936 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.588 | |
| pKa | -0.03 ± 0.10 (Predicted) | [2] |
| Form | Liquid | |
| Solubility | Soluble in organic solvents | [1] |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the direct iodination of 1-methyl-1H-pyrazole or a multi-step synthesis starting from pyrazole.
Method 1: Direct Iodination of 1-Methyl-1H-pyrazole
This is a common approach for the synthesis of this compound.[1]
Reaction Scheme:
Caption: General scheme for the direct iodination of 1-methyl-1H-pyrazole.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-methyl-1H-pyrazole in a suitable solvent such as acetic acid or dimethylformamide (DMF).
-
Addition of Iodine: To the stirred solution, add elemental iodine (I₂) portion-wise.
-
Reaction Conditions: Heat the reaction mixture gently. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method 2: Multi-step Synthesis from Pyrazole
This method involves the protection of the pyrazole nitrogen, followed by iodination and deprotection. A similar procedure has been described for the synthesis of 3-iodo-1H-pyrazole.
Reaction Workflow:
Caption: Multi-step synthesis workflow for this compound from pyrazole.
Experimental Protocol (Adapted from a similar synthesis):
A detailed protocol for the synthesis of the related compound, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, is available and involves the protection of 3-iodo-1H-pyrazole with ethyl vinyl ether.[4] A subsequent methylation step would be required to obtain the target molecule.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show signals for the methyl protons and the protons on the pyrazole ring.
-
¹³C NMR: The spectrum will show distinct signals for the four carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations are expected.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Chemical Reactivity and Applications
This compound is a key intermediate in organic synthesis due to the reactivity of the carbon-iodine bond.[1] It readily participates in various cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position of the pyrazole ring.
Key Reactions:
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst to form 3-alkynyl-1-methyl-1H-pyrazoles.[4]
-
Suzuki Coupling: Reaction with boronic acids or their esters to form 3-aryl or 3-heteroaryl-1-methyl-1H-pyrazoles.
-
Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 3-position.
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-1-methyl-1H-pyrazole derivatives.
Logical Relationship of Reactivity:
Caption: Reactivity of this compound in cross-coupling reactions.
Biological Activity and Drug Development Potential
While there is a vast body of literature on the biological activities of pyrazole derivatives, specific studies on this compound are limited. The pyrazole scaffold is known to be a key component in many drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
The introduction of an iodine atom can enhance the biological activity of a molecule through several mechanisms, including:
-
Halogen Bonding: The iodine atom can participate in halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
-
Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties such as membrane permeability and metabolic stability.
Given its utility as a synthetic intermediate, this compound is a valuable starting material for the synthesis of libraries of novel pyrazole derivatives for drug discovery screening. These derivatives could be evaluated for their potential as inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.
Safety Information
This compound is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
Hazard Classifications:
-
Eye Damage/Irritation (Category 1)
-
Skin Corrosion/Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
In case of contact with skin, wash with plenty of soap and water.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it an important tool for researchers in medicinal chemistry and drug discovery. While specific biological data on this compound is scarce, its potential as a precursor to novel therapeutic agents is significant. Further research into the synthesis of compound libraries derived from this compound and their subsequent biological evaluation is warranted to explore their full therapeutic potential.
References
- 1. Buy this compound (EVT-348153) | 92525-10-5 [evitachem.com]
- 2. This compound CAS#: 92525-10-5 [m.chemicalbook.com]
- 3. Synthesized Compounds-Shanghai Rlavie Technology Co., ltd. [rlavie.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 92525-10-5|this compound|BLD Pharm [bldpharm.com]
- 6. This compound(92525-10-5) 1H NMR spectrum [chemicalbook.com]
synthesis route for 3-Iodo-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 3-Iodo-1-methyl-1H-pyrazole
This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a key building block in medicinal chemistry and materials science. This document details established experimental protocols, summarizes quantitative data, and provides a visual representation of a key synthetic pathway. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a versatile heterocyclic compound with the molecular formula C₄H₅IN₂.[1] Its structure, featuring an iodine atom at the 3-position of the 1-methyl-1H-pyrazole ring, makes it a valuable intermediate for introducing the pyrazole moiety into more complex molecules through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][4]
Synthetic Routes
Several methods have been established for the synthesis of this compound. The most common approaches include the direct iodination of 1-methyl-1H-pyrazole and the cyclocondensation of a hydrazine with an iodinated precursor.
Direct Iodination of 1-methyl-1H-pyrazole
The direct electrophilic iodination of 1-methyl-1H-pyrazole is a straightforward approach. This reaction typically involves treating 1-methyl-1H-pyrazole with an iodinating agent. The regioselectivity of the iodination can be influenced by the reaction conditions.
One common method involves the use of iodine (I₂) in the presence of a suitable solvent, such as acetic acid or dimethylformamide (DMF), which helps to facilitate the substitution reaction at the 3-position.[1] The reaction may require mild heating to proceed to completion.[1]
Another approach to direct iodination utilizes a combination of iodine and an oxidizing agent, such as hydrogen peroxide or iodic acid (HIO₃).[4][5][6] The oxidant converts the hydrogen iodide (HI) byproduct back to iodine, which drives the reaction forward and improves the overall efficiency of iodine utilization.[5]
Hydrazine-Based Cyclocondensation
A classical approach to forming the pyrazole ring is through the cyclocondensation reaction between a hydrazine and a 1,3-difunctional electrophile.[1] For the synthesis of this compound, this involves the reaction of methylhydrazine with an iodinated 1,3-dicarbonyl compound, such as a 3-iodo-1,3-diketone.[1] This method allows for the direct incorporation of the iodine atom at the desired position during the ring formation.
Experimental Protocols
The following are detailed experimental protocols for key synthesis methods.
Iodination of 1-methyl-1H-pyrazole with Iodine and Iodic Acid
This protocol is adapted from general procedures for the iodination of pyrazoles.[4]
Procedure:
-
Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent mixture, such as acetic acid and carbon tetrachloride.
-
Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Synthesis via Sonogashira Cross-Coupling Intermediate
The synthesis of this compound has been reported as a precursor for Sonogashira cross-coupling reactions.[2] While the specific details for the methylation of 3-iodo-1H-pyrazole are not exhaustively detailed in the provided search results, a general procedure can be inferred from similar reactions.
Procedure (Hypothetical, based on related transformations):
-
To a solution of 3-iodo-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.
-
Add a methylating agent, such as methyl iodide (CH₃I) (1.0-1.2 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of iodinated pyrazoles. Note that specific yields for this compound can vary depending on the exact conditions and scale of the reaction.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| Direct Iodination | 1-methyl-1H-pyrazole | I₂, HIO₃ | Acetic Acid | High (General) | [4] |
| N-Alkylation of 3-Iodo-1H-pyrazole | 3-iodo-1H-pyrazole | NaH, CH₃I | THF/DMF | Good to Excellent | Inferred |
| N-Boc Protection of 3-Iodo-1H-pyrazole | 3-iodo-1H-pyrazole | (Boc)₂O, Et₃N, DMAP | Dichloromethane | 78.5 | [2] |
| N-Ethoxyethyl Protection of 3-Iodo-1H-pyrazole | 3-iodo-1H-pyrazole | Ethyl vinyl ether, TFA | Dichloromethane | 92 | [2] |
Visualization of a Synthetic Pathway
The following diagram illustrates the direct iodination of 1-methyl-1H-pyrazole to form this compound.
References
- 1. Buy this compound (EVT-348153) | 92525-10-5 [evitachem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
physical and chemical properties of 3-Iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1-methyl-1H-pyrazole is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, make it a valuable building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.
Physical and Chemical Properties
This compound is a pale yellow to pale brown liquid at room temperature.[1] It is generally stable under normal conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation.[1]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Pale yellow to pale brown liquid | [1] |
| Molecular Formula | C4H5IN2 | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| CAS Number | 92525-10-5 | [1] |
| Density | 1.936 g/mL at 25 °C | |
| Refractive Index | n20/D 1.588 | |
| Form | Liquid | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [1] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| SMILES | CN1C=CC(I)=N1 | [1] |
| InChI | InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | [1] |
| InChI Key | SITJXRWLFQGWCB-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the direct iodination of 1-methyl-1H-pyrazole. The reactivity of the pyrazole ring is influenced by the nitrogen atoms, directing electrophilic substitution to the C3 and C5 positions. The presence of the methyl group at the N1 position directs the iodination preferentially to the C3 position.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound is the direct iodination of 1-methyl-1H-pyrazole.[1]
Reagents:
-
1-methyl-1H-pyrazole
-
Iodine (I2)
-
Suitable solvent (e.g., acetic acid or dimethylformamide)[1]
Procedure:
-
Dissolve 1-methyl-1H-pyrazole in a suitable solvent in a reaction vessel.
-
Add iodine (I2) to the solution portion-wise.
-
The reaction mixture is typically stirred at room temperature or with mild heating to facilitate the reaction.[1]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up to remove excess iodine and the solvent. This may involve washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by extraction with an organic solvent.
-
The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.
Reactivity and Chemical Transformations
The iodine atom at the C3 position of the pyrazole ring is a versatile functional group that enables a variety of chemical transformations. This makes this compound a valuable precursor for creating a diverse range of substituted pyrazoles.
-
Nucleophilic Substitution: The carbon-iodine bond is susceptible to nucleophilic attack, allowing for the displacement of the iodide with various nucleophiles.
-
Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[1] These reactions are fundamental in carbon-carbon bond formation, enabling the introduction of aryl, vinyl, or alkynyl groups at the C3 position.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons on the pyrazole ring. The chemical shifts and coupling constants provide valuable information about the substitution pattern. A predicted ¹H NMR spectrum for a similar compound, 4-iodo-1-methyl-1H-pyrazol-3-amine, shows a singlet for the N-CH₃ protons around 3.5-4.0 ppm and a singlet for the H-5 proton of the pyrazole ring around 7.0-7.5 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the three carbon atoms of the pyrazole ring. The carbon atom attached to the iodine will have a characteristic chemical shift. For 4-iodo-1-methyl-1H-pyrazol-3-amine, the C-4 carbon bonded to iodine is predicted to appear at a lower chemical shift (around 60-70 ppm), while the other ring carbons appear further downfield.[2]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-N bonds within the molecule. The presence of specific functional groups introduced through subsequent reactions can be confirmed by the appearance of new, characteristic peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ for this compound would be observed at m/z 208.
Applications in Drug Development and Research
As a versatile building block, this compound is instrumental in the synthesis of a wide array of compounds with potential biological activity. Pyrazole-containing molecules are known to exhibit various pharmacological properties, and the ability to functionalize the pyrazole core at the C3 position via the iodo intermediate is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1] Its use as a synthetic intermediate is prominent in the development of pharmaceuticals.[1]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its reactivity, particularly in cross-coupling reactions, makes it an invaluable tool for medicinal chemists and researchers in the synthesis of novel heterocyclic compounds. This guide provides essential technical information to facilitate its effective and safe use in the laboratory.
References
Spectroscopic Analysis of 3-Iodo-1-methyl-1H-pyrazole: A Technical Overview
For Immediate Release
Synthesis and Structure
3-Iodo-1-methyl-1H-pyrazole is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The synthesis of this compound can be approached through various methods, including the direct iodination of 1-methyl-1H-pyrazole or the N-methylation of 3-iodo-1H-pyrazole. The latter is a common precursor that can be synthesized through cyclocondensation reactions. The structural framework, with the positions of the iodo and methyl groups, is crucial for interpreting its spectroscopic data.
¹H and ¹³C NMR Data
Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for this compound, are not explicitly reported in the reviewed literature. Commercial suppliers such as ChemicalBook and BLD Pharm may hold this data, but it is not publicly accessible.
For reference, the related compound 1-methyl-3-(phenylethynyl)-1H-pyrazole, synthesized from this compound, displays a methyl proton signal at 3.87 ppm (singlet) and a pyrazole ring proton at 6.52 ppm (doublet, J = 2.4 Hz) in DMSO-d₆, as reported in a study on the synthesis of substituted-3-iodo-1H-pyrazole derivatives[1]. This suggests the chemical shift ranges to expect for the methyl and ring protons in the target molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~3.8 | s | - |
| H-4 | ~6.4 | d | ~2.5 |
| H-5 | ~7.5 | d | ~2.5 |
Note: These are predicted values based on related structures and are for reference only.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~39 |
| C-3 | ~85 |
| C-4 | ~112 |
| C-5 | ~135 |
Note: These are predicted values based on related structures and are for reference only.
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra for pyrazole derivatives is as follows:
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.
Structural and Spectroscopic Correlation
The relationship between the structure of this compound and its expected NMR signals can be visualized as follows:
Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR signals.
References
The Structural Backbone of Innovation: An In-depth Technical Guide to the Crystal Structure of Substituted 1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted 1H-pyrazoles represent a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold is a key component in a wide array of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The precise three-dimensional arrangement of atoms and molecules within the crystalline state of these compounds is paramount, as it dictates their physical properties, stability, and, crucially, their biological activity. This technical guide provides a comprehensive overview of the crystal structure of substituted 1H-pyrazoles, detailing their synthesis, structural analysis, and the non-covalent interactions that govern their supramolecular architecture.
Crystal Structure Analysis of Substituted 1H-Pyrazoles
The spatial arrangement of substituents on the 1H-pyrazole core significantly influences the overall molecular conformation and crystal packing. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating these structures, providing precise data on bond lengths, bond angles, and unit cell parameters. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Below is a compilation of crystallographic data for a selection of substituted 1H-pyrazoles, showcasing the diversity of this class of compounds.
Table 1: Crystallographic Data for Selected Substituted 1H-Pyrazoles
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol[1] | C₁₂H₁₄N₂O₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃FN₂O | - | - | - | - | - | - | - | - | - | - |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₂BrFN₂O | - | - | - | - | - | - | - | - | - | - |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[2][3] | C₁₇H₁₄ClFN₂O | Triclinic | P-1 | 8.2387(19) | 9.764(2) | 10.644(3) | 72.023(4) | 72.770(4) | 78.581(4) | 772.5(3) | 2 |
| 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | C₁₈H₁₇FN₂O | - | - | - | - | - | - | - | - | - | - |
| 4-Iodo-1H-pyrazole[4] | C₃H₃IN₂ | - | - | - | - | - | - | - | - | - | - |
| 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone[5][6] | C₁₇H₁₅FN₂O | Orthorhombic | Pbca | 13.0973(6) | 8.6104(4) | 24.5948(12) | 90 | 90 | 90 | 2773.6(2) | 8 |
| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[7] | C₁₇H₁₄BrFN₂O | Monoclinic | - | 6.0973(5) | 12.3079(11) | 20.1432(16) | 90 | 96.700(1) | 90 | 1501.3(2) | 4 |
| 1-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[8] | C₁₇H₁₅ClN₂O₂ | Orthorhombic | - | 5.0213(2) | 15.6834(5) | 18.6368(6) | 90 | 90 | 90 | 1467.67(9) | 4 |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[9][10] | C₁₆H₁₁BrN₂O | Triclinic | P-1 | 9.6716(8) | 11.4617(9) | 13.8257(10) | 113.497(5) | 92.753(6) | 93.753(6) | 1397.91(19) | 4 |
Intermolecular Interactions: The Architects of the Crystalline Lattice
The stability and physical properties of the crystal lattice of substituted 1H-pyrazoles are governed by a network of intermolecular interactions. These non-covalent forces dictate how the molecules pack in the solid state.
-
Hydrogen Bonding: The presence of the N-H group in the pyrazole ring makes it an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a proficient acceptor. These N-H···N interactions are a dominant feature in the crystal structures of many 1H-pyrazoles, leading to the formation of dimers, trimers, tetramers, and catemeric chains.[4] When substituents with hydrogen bonding capabilities (e.g., -OH, -NH₂, -COOH) are present, a more complex network of O-H···N, N-H···O, and O-H···O bonds can be observed, further stabilizing the crystal structure.[1]
-
C-H···π Interactions: The aromatic pyrazole ring and any phenyl substituents can act as π-acceptors in weak C-H···π hydrogen bonds. These interactions, although weaker than classical hydrogen bonds, play a significant role in the overall crystal packing.
-
π-π Stacking: The planar aromatic rings of the pyrazole core and its substituents can engage in π-π stacking interactions. These attractive, non-covalent interactions contribute to the thermodynamic stability of the crystal lattice.
Experimental Protocols
The successful determination of the crystal structure of a substituted 1H-pyrazole involves a multi-step process encompassing synthesis, crystallization, and data collection and refinement.
Synthesis of Substituted 1H-Pyrazoles
A common and versatile method for the synthesis of substituted pyrazoles is the condensation reaction between a chalcone (α,β-unsaturated ketone) and a hydrazine derivative.[1]
General Synthetic Protocol:
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.
-
Pyrazole Formation: The synthesized chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, often with an acid catalyst. Glacial acetic acid is a commonly used solvent and catalyst for this step.[11]
-
Purification: The resulting crude product is cooled, and the precipitated solid is collected by filtration. The solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol, toluene, or dimethylformamide) to yield the final substituted pyrazole.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed:
-
Slow Evaporation: A saturated solution of the purified pyrazole derivative in a suitable solvent or solvent mixture is prepared. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Single-Crystal X-ray Diffraction (SCXRD)
Data Collection and Structure Refinement:
-
A suitable single crystal is carefully selected and mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100-170 K) to minimize thermal vibrations of the atoms.
-
X-ray data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizing the Process and a Case Study in Biological Activity
Experimental Workflow for Crystal Structure Determination
The logical flow from synthesis to final structure elucidation is a critical process for any crystallographic study.
Case Study: The Anti-inflammatory Signaling Pathway of Celecoxib
Celecoxib, a diaryl-substituted pyrazole, is a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[5] Its mechanism of action provides an excellent example of how the structural features of a substituted pyrazole translate into a specific biological response. The primary anti-inflammatory effect of celecoxib is achieved by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]
The binding of inflammatory stimuli to cell surface receptors triggers the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E₂ (PGE₂).[11] PGE₂ then binds to its receptors on target cells, initiating downstream signaling cascades that lead to the physiological responses of inflammation and pain.
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the production of PGH₂ and subsequently PGE₂.[5][11] This targeted inhibition alleviates inflammation and pain. Some studies suggest that celecoxib may also have COX-2-independent effects, such as inhibiting the NF-κB signaling pathway, which would further contribute to its anti-inflammatory profile.
Conclusion
The crystal structure of substituted 1H-pyrazoles provides invaluable insights for researchers in drug discovery and materials science. The combination of synthetic accessibility, rigid scaffold, and the capacity for diverse intermolecular interactions makes this class of compounds a fertile ground for the development of novel functional molecules. A thorough understanding of their three-dimensional structure, as revealed by X-ray crystallography, is the critical first step in harnessing their full potential. The detailed analysis of their crystal packing and the specific interactions that stabilize the lattice will continue to guide the design of next-generation pyrazole-based therapeutics and materials with tailored properties.
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Iodination of 1-Methyl-1H-Pyrazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the iodination of 1-methyl-1H-pyrazole. This reaction is a cornerstone in the synthesis of functionalized pyrazole derivatives, which are pivotal scaffolds in pharmaceutical and agrochemical research. The introduction of an iodine atom, predominantly at the C4 position, furnishes a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of novel chemical entities in drug discovery programs.
The Core Mechanism: Electrophilic Aromatic Substitution
The iodination of 1-methyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, being an electron-rich heteroaromatic system, is susceptible to attack by electrophiles. The regioselectivity of this reaction is dictated by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and, therefore, the most reactive towards electrophilic attack.
The general mechanism can be outlined in the following steps:
-
Generation of the Electrophile: A potent electrophilic iodine species (I+) is generated in situ from a suitable iodine source. Common reagents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS) activated by an acid, or iodine monochloride (ICl).
-
Nucleophilic Attack: The electron-rich C4 carbon of the 1-methyl-1H-pyrazole ring attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.
-
Deprotonation: A base present in the reaction mixture abstracts a proton from the C4 carbon of the arenium ion. This step restores the aromaticity of the pyrazole ring, yielding the final product, 4-iodo-1-methyl-1H-pyrazole.
The high regioselectivity for the C4 position is a key advantage of this reaction, simplifying purification and ensuring the desired isomer is obtained in high yield.
Quantitative Data Summary
The following tables summarize the quantitative data for various reported methods for the iodination of 1-methyl-1H-pyrazole, providing a comparative overview of their efficiency.
Table 1: Comparison of Iodination Methods for 1-Methyl-1H-Pyrazole
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity |
| A | I₂, H₂O₂ | Water | 70-100 | 3-5 h | 86 | C4 |
| B | N-Iodosuccinimide (NIS), H₂SO₄ | Acetonitrile | 0 to r.t. | - | 70-90 | C4 |
| C | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | 75-95 | C4 |
| D | I₂, Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Room Temp. | - | 80-95 | C4 |
Table 2: Characterization Data for 4-Iodo-1-methyl-1H-pyrazole
| Property | Value |
| Molecular Formula | C₄H₅IN₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Pale yellow crystals |
| Melting Point | 63-65 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.55 (s, 1H), 7.43 (s, 1H), 3.86 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.0, 138.0, 55.0, 39.0 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Method A: Iodination using Iodine and Hydrogen Peroxide
This method is an efficient and environmentally friendly approach to the synthesis of 4-iodo-1-methyl-1H-pyrazole.
Materials:
-
1-methylpyrazole
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 35-50% aqueous solution)
-
Sodium hydroxide (NaOH) solution (15 wt%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylpyrazole (1.0 mol) and iodine (1.0-1.3 mol).
-
Heat the mixture to 70-100 °C with stirring.
-
Slowly add the aqueous hydrogen peroxide solution (1.0-2.0 mol) dropwise over 3-4 hours, maintaining the reaction temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to 7 with a 15 wt% aqueous sodium hydroxide solution.
-
Cool the mixture to induce crystallization.
-
Collect the pale yellow crystals of 1-methyl-4-iodopyrazole by filtration, wash with cold water, and dry.
Method B: Iodination using N-Iodosuccinimide (NIS) in Acidic Medium
This protocol is effective for the iodination of pyrazoles, with the acidity of the medium enhancing the electrophilicity of NIS.
Materials:
-
1-methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
Dissolve 1-methyl-1H-pyrazole (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq.) to the cooled solution.
-
Carefully add concentrated sulfuric acid dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in the iodination of 1-methyl-1H-pyrazole.
Reaction Mechanism
Caption: The electrophilic aromatic substitution mechanism for the iodination of 1-methyl-1H-pyrazole.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 4-iodo-1-methyl-1H-pyrazole.
The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Pyrazole derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their remarkable structural versatility and ability to interact with a wide array of biological targets have led to their emergence as a "privileged scaffold" in drug discovery. This has resulted in the development of numerous clinically successful drugs with diverse therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.
The significance of the pyrazole nucleus is underscored by its presence in a range of FDA-approved drugs. Notable examples include Celecoxib, a selective COX-2 inhibitor for treating inflammation and pain; Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction; and Rimonabant, a cannabinoid receptor antagonist formerly used for obesity.[1][2] These successes have fueled extensive research into the synthesis and biological evaluation of novel pyrazole-containing compounds, leading to a vast body of literature that highlights their therapeutic potential.
This guide will delve into the core mechanisms of action through which pyrazole derivatives exert their effects, present a compilation of their biological activity data in a structured format for easy comparison, and provide detailed, step-by-step protocols for key experimental assays. Furthermore, it will utilize Graphviz diagrams to visually articulate complex signaling pathways and experimental procedures, offering a clear and concise understanding of the underlying science.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases.
Mechanism of Action: Kinase Inhibition
A prominent mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][4] Several classes of kinases are targeted by pyrazole-based compounds:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat tumor growth and angiogenesis.[5] Pyrazole derivatives have been designed to bind to the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Pyrazole-containing compounds have been developed as potent CDK inhibitors.[6]
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. Pyrazole amides have been synthesized as effective JNK-1 inhibitors.[7]
-
p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is involved in inflammatory responses and has been a target for the development of pyrazole-based inhibitors for inflammatory diseases and cancer.
The following diagram illustrates a generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition by pyrazole derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Indole-Pyrazole Hybrid | Compound 33 | CDK2 | 0.074 | [6] |
| Indole-Pyrazole Hybrid | Compound 34 | CDK2 | 0.095 | [6] |
| Pyrazole Carbaldehyde | Compound 43 | PI3K (MCF-7) | 0.25 | [6] |
| Pyrazolone-Pyrazole | Compound 27 | MCF-7 | 16.50 | [6] |
| Fused Pyrazole | Compound 4 | HEPG2 | 0.31 | [5] |
| Fused Pyrazole | Compound 11 | HEPG2 | 0.63 | [5] |
| Fused Pyrazole | Compound 12 | HEPG2 | 0.71 | [5] |
| Fused Pyrazole | Compound 3 | EGFR | 0.06 | [5] |
| Fused Pyrazole | Compound 9 | VEGFR-2 | 0.22 | [5] |
| Pyrazole-Thiazolidinone | 4a | Lung Cancer Cells | Moderate Inhibition | [8] |
Antimicrobial Activity of Pyrazole Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties, demonstrating efficacy against a broad spectrum of microorganisms.[9][10][11][12]
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some reported mechanisms include:
-
Inhibition of DNA Gyrase: Pyrazole compounds have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[11]
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, compromising its integrity.
-
Inhibition of Microbial Metabolic Pathways: Pyrazoles can inhibit enzymes involved in critical metabolic pathways of microorganisms.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents the MIC values for various pyrazole derivatives against selected bacterial and fungal strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | 17 | MRSA | 4 | [11] |
| Hydrazide-Pyrazole | 11 | S. aureus | < 3.9 | [11] |
| Imidazo-pyridine Pyrazole | 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | < 1 | [11] |
| Pyrazole Carbothiohydrazide | 21a | S. aureus | 62.5 | [12] |
| Pyrazole Carbothiohydrazide | 21a | B. subtilis | 125 | [12] |
| Pyrazole Carbothiohydrazide | 21a | K. pneumoniae | 62.5 | [12] |
| Pyrazole Carbothiohydrazide | 21a | E. coli | 125 | [12] |
| Pyrazole Carbothiohydrazide | 21a | C. albicans | 7.8 | [12] |
| Pyrazole Carbothiohydrazide | 21a | A. niger | 2.9 | [12] |
Anti-inflammatory Activity of Pyrazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably Celecoxib, have emerged as potent anti-inflammatory agents, primarily through their selective inhibition of cyclooxygenase-2 (COX-2).[2][13][14][15]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18] The diaryl-substituted pyrazole structure of Celecoxib allows it to bind selectively to the active site of the COX-2 enzyme.[16]
The following diagram illustrates the arachidonic acid cascade and the site of action of pyrazole-based COX-2 inhibitors.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes in vitro, with data presented as IC50 values. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates a more selective inhibition of COX-2.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Thiazolidindione-Pyrazole | 128a | - | - | High | [14] |
| Thiazolidindione-Pyrazole | 128b | - | - | High | [14] |
| Thiazolidinone-Pyrazole | 129a | - | - | High | [14] |
| Thiazolidinone-pyrazole | 129b | - | - | High | [14] |
| Thiophene-Pyrazole Hybrid | 134a/b | - | - | Promising | [14] |
| Pyrazole Derivative | 144-146 | - | 0.034 - 0.052 | Potent | [14] |
| Pyrazole-Benzonitrile | 5u | 134.14 | 1.79 | 74.92 | [19] |
| Pyrazole-Benzonitrile | 5s | 131.32 | 1.80 | 72.95 | [19] |
| Pyrazole-Benzonitrile | 5r | 125.63 | 1.95 | 64.40 | [19] |
| Pyrazole-Benzonitrile | 5t | 100.43 | 4.52 | 22.21 | [19] |
| Pyrazole-Pyridazine Hybrid | 5f | 14.34 | 1.50 | 9.56 | [7] |
| Pyrazole-Pyridazine Hybrid | 6f | 9.56 | 1.15 | 8.31 | [7] |
Other Notable Biological Activities
Beyond the major therapeutic areas discussed, pyrazole derivatives exhibit a wide range of other pharmacological activities, including:
-
Phosphodiesterase (PDE) Inhibition: As exemplified by Sildenafil, pyrazole-containing compounds can selectively inhibit PDEs, leading to various physiological effects. Sildenafil's inhibition of PDE5 in the corpus cavernosum results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow.[20][21]
-
Cannabinoid Receptor (CB1) Antagonism: Rimonabant, a pyrazole derivative, acts as a selective antagonist or inverse agonist of the CB1 receptor, which was explored for its effects on appetite and metabolism.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.
General Synthesis of Pyrazole Derivatives (Knorr Synthesis)
A common and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Solvent (e.g., ethanol or acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated sulfuric acid)
Procedure:
-
Dissolve the β-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent amount of base (e.g., sodium acetate) may be added.
-
If required, add a catalytic amount of acid.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general workflow for the Knorr pyrazole synthesis.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[20]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test pyrazole compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
In a 384-well plate, add the diluted test compounds, a known kinase inhibitor (positive control), and DMSO (negative control) to the appropriate wells.
-
Add the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagents from the kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5]
Materials:
-
Test pyrazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Add a standardized inoculum of the microorganism to each well (except the negative control).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of pyrazole derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, highlight their immense therapeutic potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. It is hoped that this resource will serve as a valuable tool for scientists and researchers in the ongoing quest to design and develop novel pyrazole-based therapeutic agents to address unmet medical needs. The continued exploration of structure-activity relationships and the application of modern drug design strategies are poised to unlock further therapeutic applications of this remarkable heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. benchchem.com [benchchem.com]
Solubility of 3-Iodo-1-methyl-1H-pyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1-methyl-1H-pyrazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility, qualitative information derived from synthetic protocols, and a detailed experimental methodology for researchers to determine precise solubility values.
Introduction and Physicochemical Profile
This compound is a substituted pyrazole with the chemical formula C₄H₅IN₂ and a molecular weight of 208.00 g/mol . It exists as a liquid at room temperature, with a density of approximately 1.936 g/mL at 25 °C. The structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group, and an iodine atom, dictates its solubility behavior. The pyrazole ring itself can act as a hydrogen bond acceptor, while the overall molecule possesses both polar (pyrazole ring) and non-polar (methyl group, iodine atom) characteristics, suggesting a varied solubility profile in organic solvents.
Qualitative and Predicted Solubility
While specific quantitative data is scarce, the solubility of this compound can be inferred from its use in chemical synthesis and the known properties of similar pyrazole derivatives.[1][2] Pyrazoles are often more soluble in organic solvents than in water.[2][3]
Synthesis procedures for this compound and its subsequent reactions provide valuable clues. For instance, its synthesis can involve extraction with ethyl acetate, indicating good solubility in this solvent.[4] Furthermore, its use in Sonogashira cross-coupling reactions often takes place in solvents like dichloromethane, suggesting it is soluble in chlorinated solvents.[5] The synthesis of related compounds sometimes employs dimethylformamide (DMF), hinting at its solubility in polar aprotic solvents.[1]
Based on this information and general chemical principles, a qualitative solubility table is presented below.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good to High | The polar nature of the pyrazole ring interacts favorably with these solvents.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Often used in reactions involving this or similar compounds, indicating sufficient solubility.[5] |
| Esters | Ethyl Acetate | Good | Used as an extraction solvent during its synthesis.[4] |
| Alcohols | Methanol, Ethanol | Moderate to Good | The pyrazole nitrogens can hydrogen bond with the hydroxyl group of alcohols.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Expected moderate solubility due to a balance of polar and non-polar interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The non-polar aromatic ring can interact with the pyrazole ring. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The compound's polarity is likely too high for significant solubility in non-polar solvents.[2] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, the following isothermal equilibrium method (also known as the shake-flask method) is recommended.[6] This protocol allows for the determination of thermodynamic solubility, which represents the equilibrium between the dissolved and undissolved compound.[7]
3.1. Materials and Equipment
-
This compound (solid form, if available, or as a liquid)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solute is essential to ensure a saturated solution is achieved.[2]
-
Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.[2][8]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.
Table 2: Template for Recording Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Dichloromethane | 25.0 | HPLC-UV | ||
| e.g., Ethyl Acetate | 25.0 | HPLC-UV | ||
| e.g., Methanol | 25.0 | HPLC-UV | ||
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
Understanding the solubility of this compound is critical for its effective use in organic synthesis and drug development. While quantitative data is not readily published, its chemical structure and documented synthetic applications suggest good solubility in polar aprotic, chlorinated, and ester solvents, with moderate solubility in alcohols and lower solubility in non-polar hydrocarbons. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating accurate and reproducible data.
References
- 1. Buy this compound (EVT-348153) | 92525-10-5 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 92525-10-5 [m.chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. books.rsc.org [books.rsc.org]
- 8. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to Electrophilic Substitution in the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. A deep understanding of its behavior in electrophilic substitution reactions is paramount for the rational design and synthesis of novel pyrazole-based compounds. This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution on the pyrazole ring, with a focus on regioselectivity, reaction mechanisms, and practical experimental protocols. All quantitative data are summarized for comparative analysis, and key concepts are visualized using Graphviz diagrams.
Core Principles of Reactivity and Regioselectivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a π-excessive system, making it susceptible to electrophilic attack. However, the distribution of electron density is not uniform, which dictates the regioselectivity of these reactions.[1]
The C4 position of the pyrazole ring is the most electron-rich and, consequently, the most favorable site for electrophilic substitution.[1][2] The nitrogen atom at the N1 position is pyrrole-like and donates its lone pair to the aromatic system, while the N2 nitrogen is pyridine-like and is less basic.[1] The electron-withdrawing inductive effect of the pyridine-like nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack.[2]
In strongly acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, and under such conditions, substituents on a phenyl group attached to the pyrazole ring may become the preferred site of substitution.[3]
Key Electrophilic Substitution Reactions
Nitration
Nitration of the pyrazole ring is a fundamental transformation for the introduction of a nitro group, a versatile functional group that can be further modified. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
| Starting Material | Nitrating Agent | Reaction Conditions | Product | Yield (%) |
| Pyrazole | HNO₃ / H₂SO₄ | 90°C, 6h | 4-Nitropyrazole | 56[2] |
| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | 4-Nitropyrazole | 85[2] |
| 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | -5°C to RT | 4-Nitro-1-phenylpyrazole | 53[2][3] |
| 1-p-Biphenylylpyrazole | HNO₃ / Acetic Anhydride | Not specified | 1-p-Biphenylyl-4-nitropyrazole | 42[4] |
Synthesis of 4-Nitropyrazole:
-
Reagents: Pyrazole, Fuming Nitric Acid (90%), Fuming Sulfuric Acid (20%).
-
Procedure:
-
To a stirred solution of pyrazole in fuming sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (typically between 0 and 10°C).
-
The reaction mixture is then heated to 50°C and maintained for 1.5 hours.
-
After completion of the reaction (monitored by TLC), the mixture is carefully poured onto crushed ice.
-
The precipitated product is filtered, washed with cold water until neutral, and dried to afford 4-nitropyrazole.
-
Caption: Mechanism of pyrazole nitration.
Halogenation
Halogenation introduces halogen atoms onto the pyrazole ring, which are valuable handles for further functionalization, particularly in cross-coupling reactions. Common halogenating agents include N-halosuccinimides (NBS, NCS, NIS) and elemental halogens.
| Starting Material | Halogenating Agent | Reaction Conditions | Product | Yield (%) |
| Pyrazole | Cl₂ | Not specified | 4-Chloropyrazole | 68[5] |
| 3,5-Dimethylpyrazole | Cl₂ | Not specified | 4-Chloro-3,5-dimethylpyrazole | 92[5] |
| 1,5-Dimethylpyrazole | Cl₂ | Not specified | 4-Chloro-1,5-dimethylpyrazole | 53[5] |
| 1-Phenylpyrazole | NBS | Acetonitrile, RT, 30 min | 4-Bromo-1-phenylpyrazole | 97[6] |
| Pyrazole | NIS | Acetonitrile, RT | 4-Iodopyrazole | Good to excellent[6] |
Synthesis of 4-Bromo-1-phenylpyrazole:
-
Reagents: 1-Phenylpyrazole, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
To a solution of 1-phenylpyrazole in acetonitrile, N-bromosuccinimide is added in one portion at room temperature.
-
The reaction mixture is stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 4-bromo-1-phenylpyrazole.[6]
-
Caption: Experimental workflow for pyrazole halogenation.
Sulfonation
Sulfonation of pyrazole introduces a sulfonic acid group, which can be used to modify the solubility of the molecule or as a protecting group. The reaction is typically performed using fuming sulfuric acid.
| Starting Material | Sulfonating Agent | Reaction Conditions | Product | Yield (%) |
| Pyrazole | Fuming H₂SO₄ | Not specified | Pyrazole-4-sulfonic acid | 90[2] |
| 3,5-Dimethylpyrazole | Chlorosulfonic acid, SOCl₂, CHCl₃ | 60°C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90[7] |
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride:
-
Reagents: 3,5-Dimethylpyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform.
-
Procedure:
-
A solution of 3,5-dimethylpyrazole in chloroform is added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.
-
The reaction temperature is raised to 60°C and stirring is continued for 10 hours.
-
Thionyl chloride is then added at 60°C over 20 minutes, and the mixture is stirred for an additional 2 hours.
-
After completion, the reaction mixture is carefully poured onto ice, and the product is extracted with chloroform.
-
The organic layer is washed, dried, and concentrated to give the sulfonyl chloride.[7]
-
Caption: Mechanism of pyrazole sulfonation.
Friedel-Crafts Reactions
Friedel-Crafts reactions are important for forming carbon-carbon bonds on the pyrazole ring. Acylation is generally more successful than alkylation due to the deactivating nature of the pyrazole ring towards strong Lewis acids and the potential for polyalkylation.
Acylation of pyrazoles typically occurs at the C4 position. Milder Lewis acids are often preferred to avoid complexation with the nitrogen atoms of the pyrazole ring.[8]
| Starting Material | Acylating Agent | Catalyst | Product | Yield (%) |
| 1,3,5-Substituted Pyrazole | Acetic anhydride | AlCl₃ | 4-Acetyl-1,3,5-substituted pyrazole | Low to modest |
| 1-Methylpyrazole | Not specified | AlCl₃ | 4-Acyl-1-methylpyrazole | Not specified |
| 1-Phenylpyrazole | Not specified | AlCl₃ | 4-Acyl-1-phenylpyrazole | Not specified |
General Procedure for C-4 Acylation:
-
Reagents: Substituted Pyrazole, Acyl chloride or Acetic anhydride, Lewis Acid (e.g., AlCl₃, SnCl₄, TiCl₄), Dichloromethane (DCM).
-
Procedure:
-
To a suspension of the Lewis acid in dry DCM, the acylating agent is added dropwise at 0°C.
-
The substituted pyrazole, dissolved in dry DCM, is then added to the mixture.
-
The reaction is stirred at room temperature or heated as required, while monitoring its progress by TLC.
-
Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed, dried, and concentrated. The product is then purified by chromatography or crystallization.[8]
-
Direct Friedel-Crafts alkylation of the pyrazole ring at a carbon atom is challenging and less commonly reported than N-alkylation. The reaction often requires activated pyrazoles and specific catalysts. N-alkylation is a more common reaction pathway for pyrazoles with alkyl halides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A copper-catalyzed asymmetric Friedel-Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
3-Iodo-1-methyl-1H-pyrazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analytical workflows for 3-Iodo-1-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science.
Core Physicochemical Properties
This compound is a substituted pyrazole ring with an iodine atom at the 3-position and a methyl group at the 1-position. These features make it a versatile reagent for various chemical transformations.[1]
| Property | Value | Source |
| Molecular Formula | C4H5IN2 | [1][2][3] |
| Molecular Weight | 208.00 g/mol | [1][2][3] |
| CAS Number | 92525-10-5 | [2][3] |
| Appearance | Brown Liquid | [4] |
| Density | 1.936 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.588 | [2][4] |
| InChI Key | SITJXRWLFQGWCB-UHFFFAOYSA-N | [1][2] |
| SMILES | Cn1ccc(I)n1 | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical synthesis. Below is a representative experimental protocol for its preparation.
Synthesis of this compound from 1-Methyl-1H-pyrazole
This protocol describes a common method for the iodination of 1-methyl-1H-pyrazole.
Materials:
-
1-Methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methyl-1H-pyrazole in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.
-
Reaction Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization and quality control of synthesized this compound.
Caption: Workflow for synthesis and characterization.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its utility stems from the reactivity of the C-I bond, which can readily participate in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of novel pharmaceutical agents and functional materials. The pyrazole core is a common scaffold in many biologically active compounds, and the iodo-substituent provides a convenient handle for molecular elaboration.[1]
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures.[1][2][3] The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Consequently, the functionalization of the pyrazole ring is a critical strategy in the discovery of novel therapeutic agents. This document provides detailed guidelines and protocols for the Suzuki-Miyaura coupling of 3-iodo-1-methyl-1H-pyrazole with various boronic acids. The iodine atom at the C-3 position of the pyrazole ring serves as an efficient leaving group for the palladium-catalyzed cross-coupling reaction.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Recommended Reaction Conditions
The successful execution of the Suzuki-Miyaura coupling for this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent system. Based on literature for analogous 3-halo-pyrazoles and other nitrogen-containing heterocycles, a range of conditions have proven effective.
Data Summary for Suzuki-Miyaura Coupling of Related Pyrazole and Heterocyclic Halides
The following table summarizes various conditions and yields reported for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. This data serves as a valuable guide for reaction optimization.
| Heteroaryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyrazole | Phenylboronic acid | XPhos-Pd-G1 (6-7) | XPhos (9-10.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 86 | [4] |
| 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | - | K₂CO₃ | THF/H₂O | Reflux | 48 | 56 | |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | - | |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 1.5 | 92 | [5] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (MW) | 0.67 | - | [6] |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 140 (MW) | 0.67 | 89 | [7] |
Note: The table presents data from various sources for analogous compounds to guide the user. Yields are isolated yields unless otherwise noted.
Experimental Protocols
Two primary protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[8]
Protocol 1: Conventional Heating Method
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[8]
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)[8]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.[8]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.[8]
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.[8]
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
Materials:
-
Same as Protocol 1.
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[6]
-
Add the solvent (e.g., 7 mL of 1,4-dioxane) and the aqueous base solution (e.g., 2 mL of 2M Na₂CO₃).[6]
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-40 minutes with stirring.[6][8]
-
After the reaction is complete, cool the vial to room temperature.[6]
-
Work-up the reaction mixture as described in the conventional protocol (steps 8-10).[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction, from reaction setup to product purification.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) can be effective.[9] Increasing the reaction temperature or switching to microwave irradiation may also improve the yield.[9]
-
Dehalogenation: A common side reaction is the dehalogenation of the starting material. This can sometimes be mitigated by carefully selecting the base and catalyst system.
-
Poor Solubility: If the reagents have poor solubility in the chosen solvent system, alternative solvents such as DMF, THF, or toluene can be explored.[1]
By following these guidelines and protocols, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to generate a diverse range of substituted pyrazole derivatives for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-Aryl-1H-Pyrazole Derivatives from 3-Iodo Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aryl-1H-pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous therapeutic agents, acting as inhibitors for a variety of protein kinases. The targeted inhibition of kinases is a cornerstone of modern drug discovery, particularly in the fields of oncology, inflammation, and neurodegenerative diseases. The synthesis of these valuable compounds is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling of 3-iodo-1H-pyrazole precursors with arylboronic acids being a prominent and versatile method. This protocol provides detailed methodologies for the synthesis of 3-aryl-1H-pyrazoles, data on reaction efficiency, and visualization of a key signaling pathway where these compounds show therapeutic promise.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 3-aryl-1H-pyrazole synthesis, it involves the reaction of a 3-iodo-1H-pyrazole with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often offering significant reductions in reaction time.[1][2][3]
Experimental Workflow
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of 3-aryl-1H-pyrazoles under various Suzuki-Miyaura coupling conditions.
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling
| 3-Iodo Precursor | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 74 |
| 3-Iodo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 89 |
| 3-Iodo-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 78 |
| 3-Iodo-1H-pyrazole | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG3 (10) | XPhos (10) | THF | 80 | 16 | Low (3-41) |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| 3-Iodo/Bromo Precursor | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5-12 | Not Specified |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 89 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 74 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Biphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 79 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 1-Naphthylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 135 | 40 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazole using Conventional Heating
Materials:
-
3-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 - 2.5 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the 3-iodo-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times) to ensure an inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazole
Materials:
-
3-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol% or XPhosPdG2, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv or K₂CO₃, 3.0 equiv)
-
Solvent system (e.g., DME/H₂O or Dioxane/H₂O)
-
Microwave vial
-
Nitrogen gas
Procedure:
-
To a microwave vial, add the 3-iodo-1H-pyrazole and the corresponding arylboronic acid.
-
Add the solvent system (e.g., 3 mL of DME and 1.2 mL of H₂O for a 0.5 mmol scale reaction).
-
Purge the vial with nitrogen.
-
Add the palladium catalyst and the base to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 90-140 °C) for the specified time (typically 5-40 minutes).[2][4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazole.
Application in Drug Discovery: Kinase Inhibition
3-Aryl-1H-pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such crucial pathway is the PI3K/Akt/mTOR signaling cascade, which governs cell proliferation, survival, and growth.[5]
PI3K/Akt/mTOR Signaling Pathway and Inhibition by 3-Aryl-1H-Pyrazole Derivatives
As illustrated, 3-aryl-1H-pyrazole derivatives can act as inhibitors of key kinases like Akt within this pathway. By blocking the activity of Akt, these compounds can halt the downstream signaling that leads to uncontrolled cell growth and survival, making them promising candidates for anti-cancer therapies.[5] Similar inhibitory activities have been reported for other kinase families such as Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs), highlighting the broad therapeutic potential of this chemical scaffold.[6][7]
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Palladium-Catalyzed C-C Bond Formation with Iodopyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed carbon-carbon (C-C) bond formation using iodopyrazole substrates. The pyrazole motif is a privileged scaffold in medicinal chemistry, and the functionalization of iodopyrazoles via cross-coupling reactions is a critical strategy in the synthesis of a diverse array of therapeutic agents and biologically active molecules.[1][2] This document outlines detailed experimental protocols for key palladium-catalyzed reactions, presents quantitative data to guide reaction optimization, and includes visualizations to clarify experimental workflows and reaction pathways.
The high reactivity of the carbon-iodine bond in iodopyrazoles makes them excellent substrates for various palladium-catalyzed cross-coupling reactions, generally exhibiting higher reactivity than their bromo- and chloro-analogs.[1][3][4] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For iodopyrazoles, this reaction enables the synthesis of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives. While highly reactive, 4-iodopyrazole can be prone to a dehalogenation side reaction in Suzuki-Miyaura couplings.[1]
Quantitative Data for Suzuki-Miyaura Coupling of Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | High (not specified) |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good (not specified) |
| Halogenated Aminopyrazole | Boronic acid or ester | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good (not specified) |
| 4-Iodopyrazole | Boronic acid | XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | High (not specified) |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with an Arylboronic Acid (Microwave Conditions)
This protocol is adapted from a general procedure for the microwave-assisted Suzuki-Miyaura coupling of 4-iodopyrazoles.[5]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen gas.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles through the reaction of an iodopyrazole with a terminal alkyne.[1] 4-Iodopyrazole is the preferred substrate for this reaction due to its high reactivity.[1] The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[1]
Quantitative Data for Sonogashira Coupling of Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | RT | Good (not specified) |
| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Not specified | Not specified |
Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole with a Terminal Alkyne
This protocol is a general procedure for the Sonogashira coupling of 4-iodopyrazole.[1][3]
Materials:
-
4-Iodopyrazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine or DMF
-
Reaction flask
-
Inert atmosphere (e.g., argon or nitrogen)
-
Celite
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the solvent/base (e.g., triethylamine).
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction provides a method for the synthesis of 4-alkenyl-1H-pyrazoles by coupling 1-protected-4-iodo-1H-pyrazoles with various alkenes.
Quantitative Data for Heck-Mizoroki Reaction of Iodopyrazoles
| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 |
| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 44 |
Experimental Protocol: Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Methyl Acrylate
This protocol is based on a reported procedure for the Heck-Mizoroki reaction of 4-iodopyrazoles.
Materials:
-
1-Trityl-4-iodo-1H-pyrazole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Reaction tube
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a reaction tube, add 1-trityl-4-iodo-1H-pyrazole (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(OEt)₃ (4 mol%).
-
Add DMF as the solvent.
-
Add Et₃N (2.0 equiv) as the base.
-
Add methyl acrylate (1.5 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Iodopyrazole cross-coupling reactions.
References
Application of 3-Iodo-1-methyl-1H-pyrazole in the Synthesis of Kinase Inhibitors
For correspondence: --INVALID-LINK--
Abstract
3-Iodo-1-methyl-1H-pyrazole is a versatile heterocyclic building block increasingly utilized in the synthesis of potent and selective kinase inhibitors. Its strategic importance lies in the facile introduction of diverse functionalities at the 3-position of the pyrazole core through various cross-coupling reactions. This application note provides detailed protocols for the synthesis of kinase inhibitors using this compound, with a focus on the synthesis of B-Raf kinase inhibitors. It includes quantitative data on the activity of related compounds, a discussion of the relevant signaling pathways, and detailed experimental procedures.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents in oncology and other disease areas. The pyrazole scaffold is a privileged heterocyclic motif frequently found in the core structure of many kinase inhibitors.
This compound serves as a key intermediate in the construction of complex pyrazole-based kinase inhibitors. The carbon-iodine bond at the 3-position is readily amenable to functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
This application note will focus on the application of this compound in the synthesis of B-Raf kinase inhibitors, which are crucial in the treatment of various cancers, including melanoma.
Signaling Pathway: RAS/RAF/MEK/ERK Cascade
B-Raf is a serine/threonine-protein kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is activated by extracellular signals such as growth factors, leading to a cascade of phosphorylation events that ultimately regulate gene expression and protein synthesis, driving cell proliferation and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell growth, a common feature in many cancers.[3] Inhibitors targeting B-Raf can effectively block this aberrant signaling.
References
Application Notes and Protocols: Formation of Grignard Reagents from Iodopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Among the various synthetic methodologies, the formation of Grignard reagents from iodopyrazole derivatives offers a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the carbon-iodine bond compared to other halogens facilitates the formation of the organomagnesium intermediate, often under milder conditions.
These pyrazolyl Grignard reagents serve as potent nucleophiles in a variety of chemical transformations, including cross-coupling reactions, additions to carbonyl compounds, and ring-opening reactions of epoxides. This allows for the introduction of a diverse array of substituents onto the pyrazole ring, enabling the synthesis of complex molecules and compound libraries for drug development.
This document provides detailed application notes and experimental protocols for the successful formation of Grignard reagents from N-protected iodopyrazole derivatives, summarizing key quantitative data and outlining experimental workflows.
The Critical Role of N-Protection
The pyrazole ring contains an acidic N-H proton. In the presence of a highly basic Grignard reagent, this proton will be readily abstracted, leading to the consumption of the Grignard reagent and preventing the desired reaction. Therefore, it is imperative to protect the pyrazole nitrogen before attempting to form a Grignard reagent from an iodopyrazole.
Common protecting groups for pyrazoles in the context of Grignard reagent formation include the tert-butyloxycarbonyl (Boc) group and the 1-ethoxyethyl (EtOEt) group. The choice of protecting group depends on the overall synthetic strategy, including its stability under the Grignard formation conditions and the ease of its subsequent removal.
Formation of Grignard Reagents from Iodopyrazole Derivatives: A Summary
The most common and effective method for preparing Grignard reagents from iodopyrazole derivatives is through a halogen-magnesium exchange reaction. This typically involves reacting the N-protected iodopyrazole with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or ethylmagnesium bromide (EtMgBr). This method is often preferred over the direct reaction with magnesium metal, as it can be performed at low temperatures, thus preserving thermally sensitive functional groups.
The "Turbo-Grignard" reagent, i-PrMgCl·LiCl, has been shown to be particularly effective for halogen-magnesium exchange reactions, often proceeding at lower temperatures and with higher efficiency.
Quantitative Data on Iodopyrazole Grignard Reagent Formation and Subsequent Reactions
The following table summarizes key quantitative data for the formation of Grignard reagents from iodopyrazole derivatives and their subsequent trapping with an electrophile. The yield of the trapped product is indicative of the efficiency of the Grignard reagent formation.
| Iodopyrazole Substrate | N-Protecting Group | Grignard Exchange Reagent | Reaction Conditions (Exchange) | Electrophile | Product Yield (%) |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | EtOEt | EtMgBr | 0 to +2 °C | N,N-Dimethylformamide (DMF) | 72% |
| 1-Benzyl-4-iodopyrazole | Benzyl | i-PrMgCl | 0 to -10 °C | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 43% |
| 1-Isopropyl-4-iodopyrazole | Isopropyl | i-PrMgCl | -10 to -15 °C | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 45% |
| 1-Methyl-4-iodopyrazole | Methyl | i-PrMgCl | -5 to -10 °C | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 40% |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | EtOEt | i-PrMgBr·LiBr | 0 to +5 °C | N,N-Dimethylformamide (DMF) | 19% |
Experimental Protocols
Protocol 1: General Procedure for N-Ethoxyethyl (EtOEt) Protection of Iodopyrazoles
This protocol describes the protection of the pyrazole nitrogen with an ethoxyethyl group, a necessary step before the formation of the Grignard reagent.
Materials:
-
Iodopyrazole derivative (1 equiv)
-
Ethyl vinyl ether (1.27 equiv)
-
Trifluoroacetic acid (TFA) (0.01 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the iodopyrazole derivative in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Slowly add ethyl vinyl ether dropwise to the reaction mixture, maintaining the temperature between 28-32 °C. Note that this reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 12-78 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of NaHCO₃ and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-EtOEt protected iodopyrazole.
Protocol 2: Formation of a Pyrazolyl Grignard Reagent via Halogen-Magnesium Exchange and Subsequent Reaction with an Electrophile (e.g., DMF)
This protocol details the formation of a pyrazolyl Grignard reagent from an N-protected iodopyrazole and its subsequent reaction with an electrophile, in this case, N,N-dimethylformamide (DMF), to yield a pyrazole-carbaldehyde.
Materials:
-
N-protected iodopyrazole (1 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl) or other suitable Grignard reagent (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., DMF) (1.2 equiv)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected iodopyrazole in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C to -20 °C).
-
Slowly add the Grignard exchange reagent (e.g., i-PrMgCl) dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature for 1-2 hours to allow for the halogen-magnesium exchange to complete.
-
Slowly add the electrophile (e.g., DMF) to the newly formed pyrazolyl Grignard reagent solution, maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazole.
Visualizations
Caption: General reaction pathway for Grignard reagent formation.
Caption: Typical experimental workflow for pyrazolyl Grignard formation.
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Organic Light-Emitting Diode (OLED) materials incorporating pyrazole scaffolds. Pyrazole derivatives have emerged as a versatile class of compounds in materials science, demonstrating significant potential in the development of efficient and color-tunable emitters for OLEDs.[1][2] Their inherent electronic properties, coupled with the relative ease of functionalization, allow for the fine-tuning of photophysical characteristics to meet the demands of next-generation displays and lighting.
Introduction to Pyrazole Scaffolds in OLEDs
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif serves as an excellent building block for OLED materials due to its electronic nature and stability.[1][2] The pyrazole core can be readily modified with various electron-donating and electron-withdrawing groups, enabling the synthesis of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for achieving efficient charge injection and transport, as well as for controlling the emission color.
Recent research has highlighted the use of pyrazole scaffolds in developing advanced OLED materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can theoretically lead to 100% internal quantum efficiency.[3][4][5]
Synthetic Strategies for Pyrazole-Based OLED Materials
Several synthetic routes have been established for the preparation of pyrazole derivatives for OLED applications. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A prevalent and versatile method involves the [3+2] cycloaddition reaction. This can be achieved through various approaches, including the reaction of 1,3-dicarbonyl compounds with hydrazines or the cycloaddition of nitrile imines with alkynes.[2] Nanoparticle-catalyzed syntheses have also gained traction, offering advantages such as high yields and environmentally friendly reaction conditions.[1]
Below is a generalized workflow for the synthesis of a pyrazole-based OLED material.
Caption: Generalized workflow for pyrazole-based OLED material synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of key pyrazole-containing intermediates and final OLED materials.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles from 1,3-Diketones and Hydrazine Derivatives
This protocol is a widely used method for constructing the pyrazole core.[2]
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask.
-
Add the substituted hydrazine hydrochloride and a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Post-Synthetic Modification via Suzuki Cross-Coupling
For further functionalization, a common method is the Suzuki cross-coupling reaction, which is particularly useful for introducing aryl groups to the pyrazole scaffold.[6]
Materials:
-
Halogenated pyrazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Toluene and water (solvent mixture)
Procedure:
-
To a degassed mixture of toluene and water, add the halogenated pyrazole, arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Photophysical and Electroluminescent Properties
The performance of pyrazole-based OLED materials is determined by their photophysical and electroluminescent properties. Key parameters include absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and the singlet-triplet energy gap (ΔEₛₜ) for TADF materials.
Below is a logical diagram illustrating the relationship between molecular design and OLED performance.
Caption: Relationship between molecular design and OLED performance.
Data Presentation
The following tables summarize the photophysical and electroluminescent data for selected pyrazole-based OLED materials from the literature.
Table 1: Photophysical Properties of Pyrazole-Based Emitters
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | PLQY (%) | ΔEₛₜ (eV) | Reference |
| PXZ-DPPN | - | - | - | - | [3] |
| Ac-DPPN | - | - | - | - | [3] |
| tCz-DPPN | - | - | - | - | [3] |
| TCzPZCN | - | - | - | 0.05 | [4][5] |
| 2TCzPZCN | - | - | - | 0.05 | [4][5] |
Data not always available in the initial search results.
Table 2: Electroluminescent Performance of OLEDs with Pyrazole-Based Emitters
| Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| PXZ-DPPN | 20.1 | (0.49, 0.50) | Yellow-Orange | [3] |
| Ac-DPPN | 5.8 | (0.28, 0.52) | Green | [3] |
| tCz-DPPN | 1.7 | (0.15, 0.23) | Sky-Blue | [3] |
| TCzPZCN | 7.6 | - | Blue | [4][5] |
Conclusion
Pyrazole scaffolds represent a promising platform for the design and synthesis of novel OLED materials. The synthetic versatility of the pyrazole core allows for the systematic tuning of their electronic and photophysical properties, leading to materials with high efficiencies and a wide range of emission colors. The protocols and data presented herein provide a valuable resource for researchers in the field of organic electronics and materials science. Further exploration of novel pyrazole architectures and their application in advanced OLED devices is anticipated to yield significant advancements in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate [frontiersin.org]
- 5. Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Agrochemicals from Pyrazole Building Blocks
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are recognized as "privileged structures" in the field of agrochemical research.[1] Their versatile chemical nature allows for extensive structural modifications, leading to a diverse range of derivatives with potent biological activities.[1][2] Pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a pivotal role in modern crop protection.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the discovery and development of novel agrochemicals derived from pyrazole building blocks.
Modes of Action of Pyrazole-Based Agrochemicals
The efficacy of pyrazole agrochemicals stems from their ability to interact with specific biological targets in pests, weeds, and fungi. The primary modes of action are detailed below.
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A major class of pyrazole-based fungicides, including bixafen and fluxapyroxad, functions by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][4] This disruption blocks the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.[1][5] These fungicides are critical for controlling a broad spectrum of plant diseases in crops such as cereals and vegetables.[1]
Herbicides: HPPD Inhibitors
Pyrazole herbicides like pyrasulfotole and topramezone target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][6] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a deficiency of these essential compounds, causing the characteristic bleaching of new plant growth and eventual death.[1] The actual active principle is often a metabolite of the applied herbicide.[7]
Insecticides: Neurotoxins and METIs
Pyrazole-based insecticides act on the nervous system or energy metabolism of insects.[1]
-
GABA-gated Chloride Channel Antagonists: Fipronil is a potent antagonist of the GABA-gated chloride channel in insect neurons. By blocking the "calming" effect of the neurotransmitter GABA, it leads to hyperexcitation of the central nervous system and insect death.[1][5]
-
Mitochondrial Electron Transport Inhibitors (METIs): Compounds like tolfenpyrad and tebufenpyrad inhibit Complex I (NADH-CoQ reductase) of the mitochondrial electron transport chain.[1][5] This action disrupts ATP formation, leading to energy depletion and mortality.[4][5]
Synthesis and Bioassay Protocols
The development of novel pyrazole agrochemicals involves chemical synthesis followed by rigorous biological screening.
General Experimental Workflow
The process begins with the rational design and synthesis of target pyrazole derivatives. These compounds are then purified and structurally confirmed. Finally, their biological activity is assessed through a series of in vitro and in vivo bioassays.
Protocol 1: General Synthesis of Pyrazole Carboxamide Derivatives
This protocol describes a common method for synthesizing pyrazole carboxamides, which are prevalent in fungicides and insecticides.[8][9]
-
Acid Chloride Formation:
-
Add 1H-pyrazole-4-carboxylic acid (1.0 eq) to a round-bottom flask.
-
Add excess thionyl chloride (SOCl₂) (e.g., 5-10 eq) as both reagent and solvent.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude pyrazole-4-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired substituted amine (1.1 eq) and a base like triethylamine (1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide.
-
-
Characterization:
-
Confirm the structure of the purified compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-ESI-MS).[10]
-
Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol is used to determine the efficacy of synthesized compounds against various phytopathogenic fungi.[2][8][10]
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10,000 mg/L).
-
Add appropriate volumes of the stock solution to the molten PDA medium (cooled to ~50 °C) to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 μg/mL). A solvent control (PDA with DMSO only) and a blank control (PDA only) should be prepared.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
Using a sterile cork borer, cut mycelial discs (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place one mycelial disc, mycelium-side down, at the center of each prepared Petri dish.
-
-
Incubation and Measurement:
-
Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 1 °C) in the dark.
-
When the fungal growth in the blank control plate has almost reached the edge of the dish, measure the diameter of the fungal colonies in all plates.
-
Calculate the percentage inhibition of mycelial growth relative to the blank control.
-
-
Data Analysis:
-
Use the inhibition data from the serial dilutions to calculate the EC₅₀ value (the concentration that causes 50% inhibition) for each compound using probit analysis.[11]
-
Quantitative Bioactivity Data
The following tables summarize the biological activities of representative pyrazole-based agrochemicals reported in the literature.
Table 1: Fungicidal Activity of Novel Pyrazole Derivatives
| Compound ID | Target Fungi | EC₅₀ (μg/mL) | Reference |
| Compound 26 | Botrytis cinerea | 2.432 | [10] |
| Rhizoctonia solani | 2.182 | [10] | |
| Valsa mali | 1.787 | [10] | |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Rhizoctonia solani | 0.37 | [8] |
| Compound 9 | Rhizoctonia solani | 0.002 | [3] |
| 6a16 | Rhizoctonia solani | 9.06 | [12] |
| D1 | Phomopsis sp. | 16.9 | [12] |
| D6 | Xanthomonas oryzae pv. Oryzae | 18.8 | [12] |
Table 2: Insecticidal Activity of Novel Pyrazole Derivatives
| Compound ID | Target Insect | LC₅₀ (μg/mL) | Reference |
| 3f (Schiff base) | Termites (Odontotermes obesus) | 0.001 | [11] |
| 3d (Schiff base) | Termites (Odontotermes obesus) | 0.006 | [11] |
| 6h (Amino acid conjugate) | Locust (Locusta migratoria) | 47.68 | [11] |
| 7g | Plutella xylostella | 5.32 (mg/L) | [12] |
| Compound 62 | Mythimna separata | 0.043 (mg/L) | [3] |
| Fipronil (Reference) | Termites (Odontotermes obesus) | 0.038 | [11] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Mode of Action | Target Enzyme | Reference |
| Pyrazolate | HPPD Inhibition | 4-hydroxyphenylpyruvate dioxygenase | [7] |
| Pyrazoxyfen | HPPD Inhibition | 4-hydroxyphenylpyruvate dioxygenase | [1][7] |
| Pyrasulfotole | HPPD Inhibition | 4-hydroxyphenylpyruvate dioxygenase | [1] |
| Topramezone | HPPD Inhibition | 4-hydroxyphenylpyruvate dioxygenase | [1] |
The pyrazole scaffold remains a highly fruitful starting point for the development of new agrochemicals. Its structural versatility allows for fine-tuning of biological activity against a wide range of agricultural pests, weeds, and fungal pathogens. By understanding their modes of action, employing systematic synthetic strategies, and utilizing robust bioassay protocols, researchers can continue to innovate and develop effective and sustainable crop protection solutions based on this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Flow Chemistry Setup: Sonogashira Coupling of Halo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a continuous flow chemistry setup for the Sonogashira coupling of halo-pyrazoles. This powerful carbon-carbon bond-forming reaction is instrumental in medicinal chemistry for the synthesis of complex molecular architectures found in many pharmaceutical compounds.[1][2][3] Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.[4][5]
Introduction to Sonogashira Coupling in Flow
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis.[6][7] Pyrazole moieties are key pharmacophores in numerous therapeutic agents, and their functionalization via Sonogashira coupling enables the creation of diverse compound libraries for drug discovery.[3][8]
Continuous flow reactors provide a robust platform for performing Sonogashira couplings. The use of immobilized catalysts in packed-bed reactors simplifies product purification by minimizing metal leaching.[9][10] Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for rapid optimization and efficient production.[9]
Reaction Principle and Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the halo-pyrazole.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II)-pyrazole complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-pyrazole product and regenerate the Pd(0) catalyst.[3]
A copper-free Sonogashira variant is also possible, which can be advantageous in preventing the homocoupling of terminal alkynes.[6][9]
Experimental Setup and Protocols
This section details the required equipment and provides a step-by-step protocol for the continuous flow Sonogashira coupling of a generic halo-pyrazole.
3.1. Equipment
-
Continuous flow reactor system (e.g., ThalesNano X-Cube™ or H-Cube®) equipped with:
-
HPLC pumps for reagent delivery
-
A heated column holder for the catalyst cartridge
-
A back-pressure regulator to maintain pressure
-
-
Pre-packed catalyst cartridges (CatCart®) containing an immobilized palladium catalyst (e.g., 10% Pd/C, FibreCat®) and a copper co-catalyst if required.[9]
-
Standard laboratory glassware and analytical equipment (NMR, LC-MS, GC-MS).
3.2. Reagents and Solutions
-
Halo-pyrazole Solution (Solution A): A solution of the halo-pyrazole (e.g., 1-ethyl-4-iodo-5-methyl-1H-pyrazole, 0.05 M) in a suitable degassed solvent (e.g., THF/DMA 9:1, Methanol, or DMF).[9][11][12]
-
Alkyne Solution (Solution B): A solution of the terminal alkyne (1.2 equivalents) and a base (e.g., sodium hydroxide (3 eq.), triethylamine (2.0 eq.), or diisopropylamine (7.0 eq.)) in the same degassed solvent.[7][9][12]
3.3. General Experimental Protocol
-
System Preparation: Flush the flow reactor system with the chosen solvent for 10-15 minutes to wet the catalyst and remove any air.
-
Parameter Setting: Set the desired reaction temperature (e.g., 80-100 °C) and pressure (e.g., up to 100 bar) on the flow reactor.[9][11]
-
Reagent Introduction: Pump Solutions A and B into the system at equal flow rates (e.g., 0.1 mL/min each) to achieve the desired residence time within the catalyst cartridge.[9][11] The combined flow rate and the volume of the catalyst cartridge will determine the residence time.
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.
-
Reaction Monitoring: Monitor the reaction progress by analyzing the collected fractions using TLC, LC-MS, or GC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the collected eluate with an organic solvent like ethyl acetate or dichloromethane.[11][12]
-
Wash the organic layer with water and brine to remove the base and any inorganic salts.[9][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][11]
-
Purify the crude product by flash column chromatography on silica gel.[11]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for Sonogashira couplings performed in a flow chemistry setup. Note that specific conditions and results will vary depending on the substrates and catalyst used.
| Parameter | Value | Substrates | Catalyst System | Yield (%) | Reference |
| Flow Rate | 0.1 mL/min | 4-Iodotoluene and Phenylacetylene | Pd on solid support + 0.1% Cu₂O | 60% | [11] |
| Temperature | 80 °C | 4-Iodotoluene and Phenylacetylene | Pd on solid support + 0.1% Cu₂O | 60% | [11] |
| Residence Time | 5-8 min | Aromatic halide and Alkyne | Immobilized Pd catalyst | - | [9] |
| Concentration | 0.05 M | Aromatic halide and Alkyne | Immobilized Pd catalyst | - | [9] |
| Pressure | 100 bar | Aromatic halide and Alkyne | Immobilized Pd catalyst | - | [9] |
| Flow Rate | 0.3 mL/min | 4-Iodotoluene and Phenylacetylene | Escat™ 1241 + Cu₂O | - | [11] |
| Temperature | 160 °C | 3,5-dibromopyridine and TMS-propyne | Homogeneous Pd/Cu | ~91% selectivity | [5] |
| Residence Time | 10 min | 3,5-dibromopyridine and TMS-propyne | Homogeneous Pd/Cu | ~91% selectivity | [5] |
Visualizations
Diagram 1: Experimental Workflow for Continuous Flow Sonogashira Coupling
Caption: Workflow for the continuous flow Sonogashira coupling.
Diagram 2: Catalytic Cycles of the Sonogashira Reaction
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Troubleshooting and Optimization
-
Low Conversion:
-
Alkyne Homocoupling:
-
Dehalogenation:
By leveraging the principles and protocols outlined in these application notes, researchers can effectively implement continuous flow Sonogashira coupling for the synthesis of novel halo-pyrazole derivatives, accelerating the drug discovery and development process.
References
- 1. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira cross-coupling under non-basic conditions. Flow chemistry as a new paradigm in reaction control - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. Continuous flow Sonogashira C-C coupling using a heterogeneous palladium-copper dual reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Iodo-1-methyl-1H-pyrazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD) and the Role of Halogenated Pyrazoles
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][2] These initial fragment hits serve as starting points for a more rational and structure-guided process of evolving potent and selective drug candidates. The core principle of FBDD lies in the idea that the chemical space of fragments is significantly smaller and more thoroughly sampled than that of larger drug-like molecules.
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly in the area of kinase inhibitors.[2][3][4][5] Its versatile chemistry and ability to form key interactions with protein targets make it an attractive starting point for drug design. The introduction of a halogen atom, such as iodine in 3-Iodo-1-methyl-1H-pyrazole , offers several advantages in the context of FBDD. The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the iodo-substituent provides a reactive handle for synthetic elaboration, allowing for rapid and targeted chemical modifications during the hit-to-lead optimization phase through cross-coupling reactions like the Sonogashira or Suzuki coupling.
This document provides detailed application notes and experimental protocols for the use of this compound as a representative iodinated pyrazole fragment in an FBDD campaign targeting protein kinases, a well-established target class for pyrazole-based inhibitors.
Application Note: Screening of this compound against Protein Kinases
This application note outlines a hypothetical FBDD workflow for identifying and validating the binding of this compound to a protein kinase target, for instance, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target.[3][4][6]
Objective: To identify and characterize the binding of this compound to the ATP-binding site of CDK2 using a cascade of biophysical techniques.
Workflow Overview:
Figure 1: A generalized workflow for a fragment-based drug discovery campaign, starting from primary screening to hit-to-lead optimization.
Data Presentation: A Representative Case Study
Table 1: Primary Screening and Hit Validation Data
| Fragment | Screening Method | Result | Binding Affinity (K D ) | Ligand Efficiency (LE) |
| This compound | NMR (STD) | Hit | 500 µM | 0.35 |
| This compound | SPR | Hit | 450 µM | 0.36 |
| Non-binding control | NMR (STD) | No Hit | > 10 mM | N/A |
| Non-binding control | SPR | No Hit | > 10 mM | N/A |
Ligand Efficiency (LE) is calculated as: LE = -RTln(K D ) / N, where N is the number of heavy atoms.
Table 2: Hit-to-Lead Optimization Data (Illustrative Examples)
| Compound | Modification from Initial Fragment | IC 50 (CDK2) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | > 200 µM | 0.35 |
| Intermediate 1 | Sonogashira coupling at Iodo position | 15 µM | 0.38 |
| Intermediate 2 | Addition of a solubilizing group | 1.2 µM | 0.40 |
| Lead Compound | Optimization of linker and distal group | 80 nM | 0.42 |
Experimental Protocols
The following are detailed, generalized protocols for the key experimental techniques used in the FBDD workflow. These should be adapted and optimized for the specific protein target and laboratory conditions.
Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference)
Objective: To identify fragments that bind to the target protein by observing the transfer of saturation from the protein to the ligand.
Materials:
-
Target Protein (e.g., CDK2), isotopically labeled if protein-observed methods are used.
-
Fragment Library (containing this compound).
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM in the NMR buffer.
-
Prepare stock solutions of the fragments at a concentration of 10-100 mM in a deuterated solvent (e.g., DMSO-d₆).
-
For screening, prepare a final sample containing 1-5 µM of the protein and 100-500 µM of the fragment (or a mixture of fragments). The final DMSO-d₆ concentration should be kept below 5%.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to ensure sample quality and proper shimming.
-
Set up the Saturation Transfer Difference (STD) experiment.[6][7][8]
-
On-resonance saturation: Select a frequency where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance saturation: Select a frequency far from any protein or ligand signals (e.g., 30 ppm).
-
Use a train of Gaussian pulses for selective saturation with a total saturation time of 1-3 seconds.
-
-
Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability.
-
-
Data Processing and Analysis:
-
Process the spectra to obtain the difference spectrum (Off-resonance - On-resonance).
-
Signals that appear in the difference spectrum belong to the binding fragments.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein.
-
Figure 2: Workflow for an NMR-based Saturation Transfer Difference (STD) screening experiment.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Objective: To measure the binding kinetics and affinity of fragments to the immobilized target protein in a label-free manner.
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit).
-
Target Protein (e.g., CDK2).
-
Fragment Library.
-
Running Buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface to allow for covalent coupling via amine groups. A high immobilization level is generally desired for fragment screening.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragments in the running buffer. It is crucial to match the DMSO concentration in the running buffer if fragments are dissolved in DMSO.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include buffer blanks and known binders/non-binders as controls.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the steady-state binding responses to identify hits.
-
For confirmed hits, perform a full kinetic analysis by fitting the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).[5][9]
-
Figure 3: Workflow for a Surface Plasmon Resonance (SPR) fragment screening experiment.
Protocol 3: X-ray Crystallography Fragment Soaking
Objective: To determine the three-dimensional structure of the protein-fragment complex, providing detailed information about the binding mode.
Materials:
-
High-quality crystals of the target protein.
-
Fragment solution (high concentration, e.g., 10-50 mM in a suitable solvent).
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is highly recommended).
Procedure:
-
Crystal Soaking:
-
Transfer a pre-grown apo-protein crystal into a solution containing the fragment.[10][11][12] The soaking solution should be compatible with the crystal stability.
-
Incubate the crystal for a period ranging from minutes to hours to allow the fragment to diffuse into the crystal and bind to the protein. The optimal soaking time and fragment concentration need to be determined empirically.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the protein-fragment complex structure.
-
Analyze the binding mode, including key interactions such as hydrogen bonds, halogen bonds, and hydrophobic contacts.
-
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined, the hit-to-lead optimization phase begins. This is an iterative process of chemical synthesis and biological testing aimed at improving the potency, selectivity, and drug-like properties of the initial fragment.
Strategies for Optimization:
-
Fragment Growing: This involves adding chemical moieties to the fragment to explore adjacent binding pockets and form additional interactions with the protein. The iodo-substituent on this compound is an ideal point for 'growing' the fragment using cross-coupling chemistry.
-
Fragment Linking: If two or more fragments are found to bind to adjacent sites, they can be chemically linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: Two overlapping fragments can be merged into a single, novel scaffold that incorporates the key binding features of both.
The optimization process is guided by the structural information obtained from X-ray crystallography or NMR, as well as by calculating metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to ensure that the increase in potency is achieved efficiently and without introducing undesirable physicochemical properties.
Figure 4: Common strategies for hit-to-lead optimization in fragment-based drug discovery.
References
- 1. astx.com [astx.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Fragments in the Clinic: AT9283 [practicalfragments.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of fragment screening methods on the p38α kinase: new methods, new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 3-Iodo-1-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-iodo-1-methyl-1H-pyrazole in Sonogashira coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| 1. Low or No Conversion | Catalyst Inactivity: Pyrazole nitrogen can coordinate to the palladium center, inhibiting catalysis.[1] The active Pd(0) species may not be forming or has decomposed.[2] | • Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[2] • Consider bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[1][3] • Ensure phosphine ligands have not oxidized.[2] |
| Poor Reagent Quality: Presence of water or oxygen can negatively impact catalyst activity and promote side reactions.[1] | • Use anhydrous and degassed solvents and amine bases. Distilling the amine base can sometimes resolve reaction failures.[1] • Ensure the terminal alkyne is of high purity. | |
| Suboptimal Reaction Temperature: Many Sonogashira reactions proceed at room temperature, but some substrates may require heating.[1] | • If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C).[4] Be aware that higher temperatures can also lead to catalyst decomposition.[1] | |
| Incorrect Base Selection: The base plays a crucial role in neutralizing the generated hydrogen halide and facilitating the formation of the copper acetylide intermediate.[5] | • Screen different organic (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The optimal choice is substrate-dependent.[5] | |
| 2. Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.[1] | • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[1] |
| High Copper(I) Concentration: While catalytic, an excess of copper can favor the homocoupling pathway.[2] | • Reduce the loading of the Cu(I) co-catalyst. • Switch to a copper-free Sonogashira protocol, which is the most effective way to eliminate Glaser coupling.[1][2] | |
| Slow Cross-Coupling: If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant.[2] | • Address the slow cross-coupling using the solutions for "Low or No Conversion". | |
| 3. Dehalogenation of the Iodopyrazole | Hydrogen Source: The aryl-palladium intermediate reacts with a hydrogen source instead of the alkyne. | • Rigorously exclude water from the reaction. Use dry solvents and reagents under an inert atmosphere. |
| Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation. | • If possible, try running the reaction at a lower temperature for a longer duration.[1] | |
| 4. Inconsistent Yields Between Batches | Variability in Reagent Quality or Reaction Setup: Inconsistent quality of reagents or slight variations in the experimental setup can lead to different outcomes. | • Ensure consistent quality of all reagents, especially the catalyst, base, and solvent. • Standardize the reaction setup, including glassware drying, degassing techniques, and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for the Sonogashira coupling of this compound?
A classic and effective system combines a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, with a copper(I) co-catalyst, typically CuI.[6] For challenging couplings, especially with sterically hindered substrates or to avoid catalyst inhibition by the pyrazole nitrogen, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is recommended.[1][2][3] Air-stable palladium precatalysts can also be advantageous.[2]
Q2: Can I perform the Sonogashira reaction with this compound without a copper co-catalyst?
Yes, copper-free Sonogashira protocols have been developed and are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1][2] These conditions are particularly useful for synthesizing pharmaceutical compounds where copper contamination is a concern.[2]
Q3: What are the most suitable solvents and bases for this reaction?
A variety of solvents can be used, with the choice often impacting the reaction rate and yield. Polar aprotic solvents like DMF, THF, and acetonitrile are commonly employed.[7] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used and can sometimes also serve as the solvent.[4] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective. The optimal combination of solvent and base often needs to be determined empirically for a specific substrate pairing.[5]
Q4: At what temperature should I run the reaction?
The Sonogashira reaction is known for its mild conditions, and many couplings with reactive aryl iodides can proceed at room temperature.[3] However, if the reaction is slow, gentle heating to 50-80 °C is often beneficial.[4] It is important to monitor the reaction, as excessive heat can lead to catalyst decomposition and an increase in side products.[1]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials (this compound and the terminal alkyne) and the formation of the desired product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various iodopyrazole derivatives, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Sonogashira Coupling of Substituted 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazoles with Phenylacetylene [8][9]
| Entry | Pyrazole Substituent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | H | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 50 | 3 | 92 |
| 2 | 4-Br | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 50 | 3 | 85 |
| 3 | 5-CF₃ | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 50 | 3 | 78 |
| 4 | 5-Me | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 50 | 3 | 95 |
Table 2: Optimization of Copper-Free Sonogashira Coupling Conditions [7]
| Entry | Solvent | Base | Yield (%) |
| 1 | Dichloromethane | DABCO | <50 |
| 2 | Methanol | DABCO | <50 |
| 3 | THF | DABCO | 62 |
| 4 | Acetonitrile | DABCO | 78 |
| 5 | DMF | DABCO | 85 |
| 6 | DMSO | DABCO | 100 |
| 7 | DMSO | NaOAc | 86 |
| 8 | DMSO | 2,2,6,6-Tetramethylpiperidine | >84 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling [4]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [1]
-
In a glovebox or under a positive flow of an inert gas, add the this compound (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %), and a stir bar to a vial.
-
Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction.
Caption: Troubleshooting workflow for the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
preventing side reactions in palladium-catalyzed pyrazole coupling
Welcome to the technical support center for palladium-catalyzed pyrazole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in palladium-catalyzed N-arylation of pyrazoles?
The most prevalent side reactions include:
-
Loss of Regioselectivity: Formation of a mixture of N1 and N2-arylated pyrazole isomers.
-
Hydrodehalogenation: Replacement of the halogen on the aryl halide with a hydrogen atom, leading to an arene byproduct.[1]
-
Homocoupling: Dimerization of the aryl halide to form a biaryl byproduct.[2]
-
C-H Arylation: Direct arylation on the pyrazole ring, although less common in N-arylation conditions.[3]
Q2: My Buchwald-Hartwig coupling reaction is not proceeding. What are the initial troubleshooting steps?
For a stalled Buchwald-Hartwig reaction, first, verify the integrity of your reagents and the reaction setup.[4] Ensure that the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst. The purity of the pyrazole, aryl halide, catalyst, and ligand is critical. Improperly stored or old reagents may have degraded and lost activity.[4]
Q3: How does the choice of palladium precursor affect the reaction outcome?
The choice of palladium precursor can influence the activation of the catalyst and, consequently, the reaction efficiency. Pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often preferred as they form the active Pd(0) species more cleanly and efficiently than Pd(II) sources like Pd(OAc)₂.[5] If using a Pd(II) source, a pre-activation step with the ligand before adding the substrates can sometimes improve results.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: I am obtaining a mixture of N1 and N2 arylated products. How can I improve the regioselectivity for the desired N1 isomer?
A: Achieving high N1 regioselectivity is a common challenge due to the two available nitrogen atoms for coupling. The following strategies can be employed to favor N1 arylation:
-
Steric Hindrance: The regioselectivity is often governed by sterics. A bulky substituent on the pyrazole ring (e.g., at the 3-position) will sterically hinder the N2 position, thereby favoring arylation at the less hindered N1 position. Similarly, a bulky ligand on the palladium catalyst can also enhance N1 selectivity.
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often effective. For instance, tBuBrettPhos has been shown to be highly effective for the N-arylation of pyrazoles with aryl triflates, providing good yields of the N-arylpyrazole products.[7][8]
-
Base Selection: The choice of base can influence the regioselectivity. It is recommended to screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ can sometimes provide better selectivity compared to strong bases like NaOtBu, which may lead to a mixture of isomers.
-
Solvent Effects: The polarity of the solvent can impact the reaction. Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[9] It is advisable to perform a solvent screen to identify the optimal conditions for your specific substrates.
Issue 2: Formation of Hydrodehalogenation Byproduct
Q: I am observing a significant amount of the dehalogenated arene in my reaction mixture. What is causing this and how can I minimize it?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] This can occur through various mechanisms, often involving a hydride source in the reaction mixture.
-
Mechanism: One proposed mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a reaction with a hydride source.[1] Potential hydride sources can be the solvent (e.g., alcohols), the amine, or even trace amounts of water.[1][10] Another pathway involves β-hydride elimination from an intermediate palladium-alkoxide or palladium-amide complex.[11]
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: Avoid using alcohol solvents if hydrodehalogenation is a major issue, as they can act as hydride donors.[12] If an alcohol is necessary, consider using tert-butanol, which lacks β-hydrogens. Using a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) in an aprotic solvent like toluene or dioxane is a common starting point.[9]
-
Ligand Selection: The ligand can influence the rate of the desired cross-coupling versus the side reactions. Electron-rich and sterically hindered ligands can promote the reductive elimination step to form the desired C-N bond, thus outcompeting the hydrodehalogenation pathway.
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive in oxidative addition but can also be more prone to dehalogenation.[9] If you are using an aryl iodide and observing significant dehalogenation, switching to the corresponding aryl bromide might be beneficial, although this may require more forcing conditions.[9]
-
Issue 3: Formation of Homocoupling Byproduct (Biaryl)
Q: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my aryl halide. How can I prevent this?
A: Homocoupling of the aryl halide is another common side reaction that consumes the starting material and complicates purification.[2]
-
Mechanism: Homocoupling can occur through several pathways. One possibility is the reaction of two molecules of the aryl halide with the Pd(0) catalyst. Another mechanism suggests the formation of a Pd(IV) intermediate followed by reductive elimination to give the biaryl product.[2]
-
Troubleshooting Strategies:
-
Control of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand and Catalyst Loading: The choice of ligand can play a role. Some ligands may favor the cross-coupling pathway over homocoupling. Additionally, using a lower catalyst loading, if the reaction still proceeds at a reasonable rate, can sometimes minimize side reactions.[13]
-
Order of Addition: Adding the aryl halide slowly to the reaction mixture containing the pyrazole, base, and catalyst can sometimes minimize its concentration and thus reduce the rate of homocoupling.
-
Data Presentation
Table 1: Effect of Ligand and Base on N1/N2 Regioselectivity in the N-Arylation of 3-Phenylpyrazole with 4-Chlorotoluene
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 95:5 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 110 | 92:8 | 82 |
| 3 | Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Dioxane | 100 | 88:12 | 75 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 90:10 | 78 |
Data is representative and compiled from typical outcomes in palladium-catalyzed pyrazole arylation.
Table 2: Influence of Reaction Parameters on Hydrodehalogenation in the Coupling of 4-Iodobenzonitrile with Pyrazole
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Product Yield (%) | Hydrodehalogenation (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | 5 |
| 2 | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 110 | 92 | 3 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Methanol | 80 | 45 | 40 |
| 4 | G3-XPhos | - | K₃PO₄ | tert-Butanol | 90 | 95 | <2 |
Data is representative and illustrates general trends. Actual results will vary with specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Arylation of a Pyrazole using Buchwald-Hartwig Amination[14]
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?
A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials, regioisomers can be formed. These are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different regioisomeric pyrazoles.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of several key factors:[1][2][4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2][3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3] Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2][3] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[2][3]
-
Solvent: The choice of solvent can have a significant impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[1][5]
Q3: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?
A3: Yes, several methods have been developed to achieve high or complete regioselectivity in pyrazole synthesis. These include:
-
Reaction of N-alkylated tosylhydrazones and terminal alkynes: This method has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity, especially when the substituents are similar.[6][7]
-
Reaction of N-arylhydrazones with nitroolefins: This approach allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[8]
-
Reaction of acetylenic ketones with hydrazines: This method can produce 1,3,5-substituted pyrazoles with high and predictable regioselectivity.[9][10]
-
1,3-Dipolar cycloaddition reactions: For example, the reaction of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates can yield 1,3,5-trisubstituted pyrazoles in high yields and with good regioselectivity.[11]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
This is a common challenge, especially in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls.[1][12] Here are several strategies to improve regioselectivity:
-
Optimize the Solvent: As demonstrated in numerous studies, switching to a fluorinated alcohol solvent like TFE or HFIP can dramatically favor the formation of one regioisomer.[5] This is often the simplest and most effective first step.
-
Modify the Reaction pH: Carefully controlling the pH can influence which nitrogen atom of the substituted hydrazine initiates the cyclization.[1][2][3] Experimenting with acidic or basic conditions may favor your desired product.
-
Alter the Substituents: If synthetically feasible, increasing the steric bulk on the 1,3-dicarbonyl or hydrazine can direct the reaction pathway.[1][2][3] Similarly, introducing strong electron-withdrawing or donating groups can enhance the electronic bias for attack at one carbonyl over the other.[1][2][3]
-
Change the Synthetic Route: If optimization of the Knorr synthesis is unsuccessful, consider one of the alternative regioselective methods mentioned in FAQ 3.
Issue 2: The reaction yield is low, even though the starting materials are consumed.
Low yields can be attributed to several factors beyond regioselectivity issues:[12]
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and complicate purification.[12] Hydrazine derivatives can be unstable and may need to be freshly prepared or purified.[12]
-
Reaction Conditions: Temperature and reaction time are critical parameters that may require optimization.[12] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Incomplete Cyclization or Side Reactions: In some cases, intermediates may not fully cyclize to form the pyrazole ring, or other side reactions may occur.[12] Careful analysis of the crude reaction mixture can help identify these issues.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can often reduce reaction times, improve yields, and in some cases, enhance selectivity.[13][14][15][16][17]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Entry | R¹ (Aryl group) | Solvent | Ratio of Regioisomers (5-Aryl-3-CF₃ : 3-Aryl-5-CF₃) | Total Yield (%) |
| 1 | 2-Furyl | EtOH | 36 : 64 | 99 |
| 2 | 2-Furyl | TFE | 85 : 15 | 99 |
| 3 | 2-Furyl | HFIP | 97 : 3 | 98 |
| 4 | Phenyl | EtOH | 50 : 50 | 95 |
| 5 | Phenyl | TFE | 90 : 10 | 96 |
| 6 | Phenyl | HFIP | >99 : 1 | 97 |
Data summarized from references[5].
Table 2: Regioselectivity in the Reaction of Acetylenic Ketones with Substituted Hydrazines
| Entry | Acetylenic Ketone (R¹-C≡C-CO-R²) | Hydrazine (R³-NHNH₂) | Major Regioisomer | Yield (%) |
| 1 | Ph-C≡C-CO-Ph | MeNHNH₂ | 1-Me, 3,5-Ph₂-pyrazole | 95 |
| 2 | Ph-C≡C-CO-Ph | PhNHNH₂ | 1,3,5-Ph₃-pyrazole | 98 |
| 3 | 4-MeO-Ph-C≡C-CO-Ph | MeNHNH₂ | 1-Me, 3-(4-MeO-Ph), 5-Ph-pyrazole | 92 |
| 4 | Ph-C≡C-CO-Me | PhNHNH₂ | 1-Ph, 3-Ph, 5-Me-pyrazole | 85 |
Data summarized from reference[9].
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles Using Fluorinated Alcohols
This protocol is adapted from a procedure demonstrated to significantly improve regioselectivity.[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or recrystallization to afford the desired pyrazole regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a method for achieving complete regioselectivity.[6][7]
Materials:
-
N-alkylated tosylhydrazone (0.5 mmol)
-
Terminal alkyne (1.0 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.5 mmol)
-
Pyridine (5 mL)
-
18-crown-6 (0.05 mmol)
Procedure:
-
To a solution of N-alkylated tosylhydrazone (0.5 mmol), terminal alkyne (1.0 mmol), and 18-crown-6 (0.05 mmol) in pyridine (5 mL), add potassium tert-butoxide (1.5 mmol) in portions at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Knorr pyrazole synthesis pathways from an unsymmetrical 1,3-dicarbonyl.
Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. scilit.com [scilit.com]
- 11. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during the Suzuki-Miyaura cross-coupling of pyrazole-containing compounds. The following information is designed to help you diagnose and resolve common experimental challenges, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Suzuki reactions involving pyrazoles?
A1: Catalyst deactivation in pyrazole Suzuki couplings is often attributed to a combination of factors inherent to the pyrazole core and general reaction conditions. The primary causes include:
-
Coordination of Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, forming inactive or less active catalytic species. This is a well-documented issue with nitrogen-rich heterocycles.[1]
-
Inhibitory Effect of the N-H Group: For unprotected pyrazoles, the acidic N-H group can interact with the palladium center, leading to catalyst inhibition. The basicity of the imine-type nitrogen can also contribute to this effect.[2]
-
Formation of Palladium Black: High reaction temperatures or the use of unstable catalyst complexes can lead to the aggregation of the palladium catalyst into finely divided, catalytically inactive palladium metal, known as palladium black.[1]
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to catalyst deactivation.
Q2: How does the choice of ligand affect the success of pyrazole Suzuki couplings?
A2: The ligand plays a critical role in stabilizing the active palladium species and facilitating the catalytic cycle. For pyrazole substrates, bulky, electron-rich phosphine ligands are often more effective. Ligands like XPhos have been shown to improve yields in the coupling of bromopyrazoles.[2] The choice of ligand can even influence the regioselectivity of the reaction in polysubstituted pyrazoles.
Q3: Which bases are most effective for Suzuki reactions of pyrazoles, and what are the potential side effects?
A3: The choice of base is crucial and can significantly impact the reaction yield. Inorganic bases are most commonly used. While stronger bases can be effective, they can also promote side reactions like dehalogenation. A comparative study of bases for a model Suzuki reaction showed that Na₂CO₃ provided the highest yield (98%) compared to other inorganic and organic bases.[4] It is essential to screen a variety of bases to find the optimal conditions for a specific pyrazole substrate.
Q4: What is palladium black, and how can its formation be minimized?
A4: Palladium black is a form of finely divided, elemental palladium that is catalytically inactive. Its formation is a common indicator of catalyst decomposition. To minimize its formation, consider the following:
-
Lowering the Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst.
-
Using More Stable Catalysts/Ligands: Employing robust pre-catalysts and bulky, electron-rich ligands can help stabilize the active palladium species.
-
Ensuring an Inert Atmosphere: Oxygen can contribute to the degradation of the catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in pyrazole Suzuki reactions.
Issue 1: Low or No Conversion
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation by Pyrazole Coordination | Observe the reaction mixture for the formation of insoluble palladium complexes. | Use a ligand that can effectively compete with the pyrazole for coordination to the palladium center, such as a bulky biarylphosphine ligand (e.g., XPhos). Consider N-protection of the pyrazole if the N-H group is suspected to be the primary cause of inhibition. |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities, particularly sulfur-containing compounds. | Purify the pyrazole substrate and other reagents. Use high-purity, degassed solvents. If sulfur poisoning is suspected, a pre-treatment of the starting material with a sulfur scavenger may be necessary. |
| Inefficient Oxidative Addition | This is more likely with electron-rich pyrazoles or when using less reactive aryl chlorides. | Switch to a more electron-rich and bulky ligand to facilitate the oxidative addition step. Consider using a more reactive halide (e.g., iodide instead of bromide or chloride). |
| Incorrect Base | The reaction may be sluggish or stall completely. | Screen a panel of bases, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Dehalogenation (Hydrodehalogenation) | The pyrazole halide is reduced to the corresponding pyrazole. | Use a milder base. Ensure high purity of all reagents, as certain impurities can promote this side reaction. Bromo and chloro derivatives of pyrazoles are often less prone to dehalogenation than iodo derivatives. |
| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a biaryl byproduct. | Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. Using a pre-catalyst that readily forms the active Pd(0) species can also minimize this side reaction. |
| Protodeborylation | The boronic acid is converted back to the corresponding arene. | Use a milder base and minimize the amount of water in the reaction, as both can promote this side reaction. Using boronic esters (e.g., pinacol esters) can increase stability. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of various pyrazole substrates, highlighting the impact of different catalysts, ligands, and bases.
Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of 4-Bromopyrazoles
| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [2] |
| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos precatalyst) (7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [2] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane | 100 | 2 | 95 | [5] |
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Iodo-1-phenyl-1H-pyrazole
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | DMF/H₂O | 80 | 0.5 | 98 |
| K₂CO₃ | DMF/H₂O | 80 | 0.75 | 95 |
| Cs₂CO₃ | DMF/H₂O | 80 | 1 | 92 |
| NaOH | DMF/H₂O | 80 | 1 | 85 |
| TEA | DMF/H₂O | 80 | 2 | 70 |
| Adapted from a study on a similar aryl halide substrate.[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Failed Pyrazole Suzuki Coupling
-
Reagent Purity Check:
-
Analyze the pyrazole halide and boronic acid by NMR and/or LC-MS to confirm identity and purity.
-
If impurities are detected, purify the starting materials. For solid pyrazoles, recrystallization from an appropriate solvent is recommended. For boronic acids, purification can sometimes be achieved by washing with a non-polar solvent.
-
-
Solvent and Atmosphere Control:
-
Use freshly distilled or anhydrous, inhibitor-free solvents.
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Systematic Re-screening of Reaction Conditions:
-
Ligand: If using a standard ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos.
-
Base: Screen a variety of bases, including K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Temperature: If decomposition (e.g., formation of palladium black) is observed at elevated temperatures, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Catalyst Loading: If low conversion is observed, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).
-
Protocol 2: Small-Scale Test for Catalyst Poisoning
This protocol can help determine if your starting materials contain catalyst poisons.
-
Set up a Control Reaction: Run a well-established, high-yielding Suzuki reaction with known pure substrates (e.g., bromobenzene and phenylboronic acid) using your standard catalyst, ligand, base, and solvent.
-
Set up a Spiked Reaction: Run the same control reaction, but add a small amount (e.g., 5-10 mol%) of your pyrazole starting material to the reaction mixture.
-
Compare the Results:
-
If the control reaction proceeds as expected but the spiked reaction shows significantly lower conversion, it is likely that your pyrazole starting material contains a catalyst poison.
-
If both reactions fail, the issue may lie with your catalyst, solvent, or general technique.
-
Visualizations
Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction and highlights potential deactivation pathways relevant to pyrazole substrates.
Caption: Suzuki catalytic cycle and key deactivation pathways.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a failing pyrazole Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Substituted Pyrazole Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-substituted pyrazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-substituted pyrazoles?
A1: Common impurities include regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles), unreacted starting materials such as 1,3-dicarbonyl compounds and hydrazines, and colored byproducts arising from side reactions or degradation of reagents.[1] The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2]
Q2: How can I remove colored impurities from my pyrazole product?
A2: Colored impurities can often be removed by treating the crude product with activated charcoal in a suitable solvent, followed by hot filtration.[1] Recrystallization is also an effective method, as colored impurities often remain in the mother liquor.[1] For basic pyrazoles, an acid-base extraction can be employed to separate the product from non-basic, colored impurities.[1]
Q3: My 3-substituted pyrazole is an oil. How can I purify it?
A3: For oily or non-crystalline pyrazole products, column chromatography is the most suitable purification method.[3] A variety of stationary phases, such as silica gel or alumina, and a wide range of solvent systems can be used to achieve separation.[1][2]
Q4: I am having trouble separating regioisomers of my 3-substituted pyrazole. What is the best approach?
A4: Column chromatography on silica gel is the most effective and common method for separating pyrazole regioisomers.[1][2][4] Careful selection of the eluent system, often identified through thorough TLC screening, is crucial for achieving good separation.[2] In some cases, fractional recrystallization can be successful if the regioisomers have significantly different solubilities in a particular solvent.[1]
Q5: Can I use acid-base extraction to purify my 3-substituted pyrazole?
A5: Yes, if your 3-substituted pyrazole has a basic nitrogen atom, it can be protonated with an acid to form a water-soluble salt. This allows for its extraction into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery | - Using too much solvent.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath to maximize precipitation.- Choose a solvent in which the compound has low solubility at low temperatures.- Pre-heat the filtration apparatus. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the pyrazole.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add slightly more hot solvent to decrease the saturation point.- Cool the solution slowly and scratch the inside of the flask to induce crystallization.- Add a seed crystal of the pure compound. |
| No Crystals Form | - The solution is not saturated.- The compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the pyrazole is insoluble but is miscible with the primary solvent).- Cool the solution in an ice bath and scratch the flask. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the eluent system using TLC to achieve a good separation of spots.- Use an appropriate amount of crude material for the column size.- Pack the column carefully to ensure a uniform stationary phase bed. |
| Compound Stuck on Column | - The compound is too polar for the chosen eluent.- The compound is interacting strongly with the stationary phase (e.g., acidic silica gel). | - Gradually increase the polarity of the eluent.- Deactivate the silica gel with a base like triethylamine before packing the column. |
| Product Elutes with Solvent Front | - The eluent is too polar. | - Start with a less polar solvent system. |
Data Presentation: Comparison of Purification Techniques
The following tables provide a qualitative comparison of common purification techniques for 3-substituted pyrazoles and representative quantitative data from literature. It is important to note that the yields and purities are highly dependent on the specific compound, the nature of the impurities, and the experimental conditions.
Qualitative Comparison
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Principle | Difference in solubility | Differential adsorption | Difference in pKa |
| Best For | Crystalline solids | Oils and solids, regioisomer separation | Basic or acidic pyrazoles |
| Purity | Can be very high with multiple recrystallizations | Good to excellent | Good for removing non-ionizable impurities |
| Yield | Moderate to high | Variable, depends on separation | Generally high |
| Scalability | Easily scalable | Can be challenging to scale up | Scalable |
| Cost | Generally lower | Higher (solvents, stationary phase) | Lower |
Quantitative Examples of Purification
Note: The following data are examples from different sources and are not direct comparisons of the same compound under identical conditions.
| Purification Method | Compound | Yield (%) | Purity | Source |
| Recrystallization (Methanol) | (1,3-Diphenyl)-4-((1,3-imidazol-1-yl)methyl)-1H-pyrazole | 32% | Crystalline solid | [5] |
| Column Chromatography | Separation of 1,3,5-substituted pyrazole regioisomers | 43% (regioisomer 1), 57% (regioisomer 2) | High purity | [4][6] |
| Acid Addition Salt Formation & Crystallization | 3,4-Dimethylpyrazole | >90% | Isomer ratio >98:2 | [7] |
Experimental Protocols
Protocol 1: Recrystallization of a 3-Substituted Pyrazole
This protocol is a general guideline and the choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: Test the solubility of the crude pyrazole in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures like ethanol/water) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude 3-substituted pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography for the Separation of 3-Substituted Pyrazole Regioisomers
-
TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation between the desired product and impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazole mixture in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to facilitate separation.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-substituted pyrazole.
Protocol 3: Acid-Base Extraction of a Basic 3-Substituted Pyrazole
-
Dissolution: Dissolve the crude pyrazole product in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the aqueous acid solution to ensure complete transfer of the pyrazole.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, which will precipitate the neutral pyrazole.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent. The purified pyrazole will now be in the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Isolation: Remove the solvent by rotary evaporation to yield the purified 3-substituted pyrazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Stability of Boc Protecting Group in Organolithium Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group in reactions involving organolithium reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of Boc-protected compounds in organolithium reactions.
Issue 1: Unexpected Deprotection of the Boc Group
-
Question: My Boc group is being cleaved upon addition of an organolithium reagent. How can I prevent this?
-
Potential Causes:
-
High Reaction Temperature: The stability of the Boc group is highly temperature-dependent in the presence of strong bases.
-
Strongly Basic Organolithium Reagent: The basicity of the organolithium reagent plays a crucial role. Reagents like tert-butyllithium (t-BuLi) are more basic and more likely to react with the Boc group than n-butyllithium (n-BuLi).
-
Prolonged Reaction Time: Even at low temperatures, extended exposure to organolithium reagents can lead to cleavage.
-
Excess Organolithium Reagent: Using a large excess of the organolithium reagent increases the likelihood of a reaction with the Boc group.
-
-
Solutions:
-
Maintain Low Temperatures: Conduct the reaction at or below -78 °C (dry ice/acetone bath). This is the most critical parameter for preserving the Boc group.
-
Choose a Less Reactive Organolithium: If possible, use n-BuLi or sec-butyllithium (s-BuLi) instead of the more reactive t-BuLi.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete.
-
Titrate the Organolithium Reagent: Use the minimum necessary amount of the organolithium reagent. Titrating the reagent before use will ensure accurate stoichiometry.
-
Issue 2: Low Yield of the Desired Product in Directed Ortho-Lithiation
-
Question: I am attempting a directed ortho-lithiation on a Boc-protected aniline or another aromatic system, but the yield is low. What could be the problem?
-
Potential Causes:
-
Competition between Deprotonation and Nucleophilic Attack: The organolithium reagent can either deprotonate the desired position or attack the carbonyl of the Boc group.
-
Incomplete Lithiation: The reaction conditions may not be optimal for efficient deprotonation.
-
Steric Hindrance: Bulky substituents on the aromatic ring or the organolithium reagent itself can hinder the approach to the ortho position.
-
-
Solutions:
-
Use of Additives: Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, increasing the basicity of the organolithium reagent and favoring deprotonation.[1]
-
Choice of Organolithium: s-BuLi or t-BuLi are often more effective for difficult lithiations than n-BuLi due to their higher basicity.[2]
-
Solvent Effects: The choice of solvent can influence the reactivity. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.
-
Inverse Addition: Adding the substrate to the organolithium solution can sometimes improve yields by maintaining a low concentration of the substrate.[3]
-
Frequently Asked Questions (FAQs)
Q1: Is the Boc group generally stable to organolithium reagents?
A1: The stability of the Boc group towards organolithium reagents is conditional. While it is generally stable to many bases, strong organolithium reagents can react with it, especially at elevated temperatures.[4][5] For many applications, particularly directed ortho-lithiation, the Boc group can be maintained if the reaction is carried out at very low temperatures (typically -78 °C).[1]
Q2: Which organolithium reagent is most likely to cleave a Boc group?
A2: The reactivity and basicity of organolithium reagents generally follow the order: t-BuLi > s-BuLi > n-BuLi.[2] Therefore, t-BuLi is the most likely to cause unwanted deprotection of the Boc group.
Q3: What are the byproducts of Boc group cleavage by an organolithium reagent?
A3: The reaction of an organolithium reagent (R-Li) with a Boc group is believed to proceed via nucleophilic attack on the carbonyl carbon. This would lead to the formation of the deprotected amine, carbon dioxide, and isobutylene.[6]
Q4: Are there alternative N-protecting groups that are more stable to organolithium reagents?
A4: Yes, for reactions requiring very strong basic conditions where the Boc group is not stable, other protecting groups can be used. For example, a di-benzyl protected amine is known to be stable to n-BuLi.[5]
Data Summary
The following tables summarize the qualitative and semi-quantitative data on the stability of the Boc protecting group in the presence of organolithium reagents.
Table 1: Qualitative Stability of the Boc Group with Common Organolithium Reagents
| Organolithium Reagent | Relative Basicity/Reactivity | General Stability of Boc Group | Recommended Conditions for Stability |
| n-Butyllithium (n-BuLi) | Moderate | Generally stable at low temperatures | ≤ -78 °C, controlled stoichiometry |
| sec-Butyllithium (s-BuLi) | High | Less stable than with n-BuLi | Strict temperature control at ≤ -78 °C |
| tert-Butyllithium (t-BuLi) | Very High | Prone to cleavage, even at low temperatures | Use with caution, requires very low temperatures and short reaction times |
Table 2: Influence of Temperature on Boc Group Stability in the Presence of n-BuLi
| Temperature | Observation | Outcome |
| > -40 °C | Significant cleavage of the Boc group is often observed. | Low yield of desired product, formation of deprotected amine. |
| -78 °C | The Boc group is generally tolerant to n-BuLi for short to moderate reaction times.[7] | Successful ortho-lithiation and other desired reactions are possible. |
| < -90 °C | Increased stability of the Boc group. | Favorable for sensitive substrates. |
Experimental Protocols
Protocol 1: Directed Ortho-Lithiation of N-(tert-butoxycarbonyl)aniline
This protocol is adapted from methodologies described for the ortho-functionalization of Boc-protected anilines.
-
Preparation: A solution of N-(tert-butoxycarbonyl)aniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: A solution of s-butyllithium (2.2 equiv) in cyclohexane is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Lithiation: The reaction mixture is stirred at -78 °C for 1 hour.
-
Quenching with Electrophile: The desired electrophile (e.g., a carbonyl compound, alkyl halide) is added to the reaction mixture at -78 °C.
-
Warming and Quench: The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.
-
Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Visualizations
Diagram 1: General Workflow for Assessing Boc Stability in Organolithium Reactions
Caption: General experimental workflow for reactions involving Boc-protected substrates and organolithium reagents.
Diagram 2: Troubleshooting Decision Tree for Boc Group Instability
Caption: A decision tree to troubleshoot unwanted Boc group deprotection during organolithium reactions.
References
Technical Support Center: Managing Exothermic Reactions in N-H Bond Protection of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing potential exothermic events during the N-H bond protection of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you conduct your experiments safely and effectively.
Frequently Asked Questions (FAQs)
Q1: Are N-H bond protection reactions of pyrazoles typically exothermic?
A1: Yes, the N-H bond protection of pyrazoles, particularly with common protecting groups like tert-butyloxycarbonyl (Boc) and tosyl (Ts), can be exothermic. The reaction of the pyrazole nitrogen with reactive electrophiles such as di-tert-butyl dicarbonate (Boc anhydride) or p-toluenesulfonyl chloride (TsCl) releases heat. The magnitude of this exotherm can vary significantly depending on the scale of the reaction, the concentration of reagents, the specific protecting group, the catalyst used (e.g., DMAP), and the solvent.
Q2: What are the primary hazards associated with these exothermic reactions?
A2: The main hazard is a thermal runaway , which occurs when the heat generated by the reaction exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing:
-
Boiling of the solvent: This can lead to a dangerous pressure buildup, especially in a closed system.
-
Decomposition of reagents or products: At elevated temperatures, organic molecules can decompose, releasing gases and further increasing pressure.
-
Violent release of vessel contents: In a worst-case scenario, the pressure can exceed the limits of the glassware or reactor, leading to an explosion.
-
Formation of unwanted byproducts: Higher temperatures can promote side reactions, reducing the yield and purity of the desired product.
Q3: Which protecting group reactions are known to be particularly exothermic?
A3: The reaction of pyrazoles with di-tert-butyl dicarbonate (Boc anhydride) , especially when catalyzed by 4-(dimethylamino)pyridine (DMAP) , is known to be highly exothermic. DMAP is a potent nucleophilic catalyst that reacts rapidly with Boc anhydride to form a highly reactive intermediate, accelerating the protection reaction and the rate of heat generation. The reaction also produces carbon dioxide gas, which can contribute to pressure buildup. Tosylation with tosyl chloride (TsCl) in the presence of a base like triethylamine or pyridine can also be significantly exothermic.
Q4: Are there less exothermic ("safer") alternatives for N-H protection of pyrazoles?
A4: Yes, exploring alternative protecting groups with lower reaction enthalpies can be an effective inherent safety strategy. Some potential options include:
-
Tetrahydropyranyl (THP) group: The protection of pyrazole with dihydropyran is often performed under milder, solvent- and catalyst-free conditions, which can be advantageous from a safety perspective.[1][2][3]
-
Carbamates other than Boc: While Boc is common, other carbamate protecting groups might exhibit different reactivity and exothermicity profiles.
-
Silyl protecting groups: Groups like triisopropylsilyl (TIPS) can sometimes be introduced under milder conditions, although their stability profile differs from that of Boc or Ts.
A comparative study of the exothermicity of different protecting groups for your specific pyrazole substrate using reaction calorimetry is the most reliable way to select a safer alternative.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reagent Addition
Symptoms:
-
A rapid and uncontrolled increase in the reaction temperature is observed on the thermometer or probe.
-
Sudden boiling or refluxing of the solvent occurs.
-
Visible gas evolution increases significantly.
Immediate Actions:
-
Stop reagent addition immediately.
-
Increase cooling: If using an ice bath, add more ice and salt. If using a cryostat, lower the setpoint.
-
Enhance stirring: Ensure the reaction mixture is being agitated efficiently to improve heat transfer to the cooling medium.
-
If necessary, add a cold, inert solvent: This can help to dilute the reactants and absorb some of the excess heat. Ensure the solvent is compatible with your reaction chemistry.
Root Causes and Preventative Measures:
| Root Cause | Preventative Measures |
| Reagent addition is too fast. | Add the reactive reagent (e.g., Boc anhydride, TsCl) slowly and dropwise, especially at the beginning of the reaction. Use a syringe pump for better control on a larger scale. |
| Inadequate cooling. | Ensure your cooling bath has sufficient capacity for the scale of your reaction. For larger reactions, consider using a mechanical chiller or a dry ice/acetone bath. |
| Poor heat transfer. | Use a reaction vessel with a high surface-area-to-volume ratio. Ensure vigorous stirring to promote efficient heat exchange with the cooling medium. |
| Reaction concentration is too high. | Conduct the reaction at a lower concentration to reduce the volumetric heat output. |
Issue 2: Reaction Temperature Continues to Rise After Stopping Reagent Addition (Potential Thermal Runaway)
Symptoms:
-
The temperature continues to climb even after all cooling measures have been maximized.
-
A rapid increase in pressure is observed (if a manometer is present).
-
The reaction mixture changes color, or vigorous gas evolution begins.
Immediate Emergency Actions:
-
Alert personnel: Inform everyone in the immediate vicinity of the potential for a runaway reaction.
-
Activate emergency shutdown procedures: If you have a pre-defined emergency plan, follow it.[4]
-
Lower the fume hood sash completely.
-
Evacuate the immediate area.
-
If the reaction cannot be brought under control, evacuate the laboratory and follow your institution's emergency procedures.
Root Causes and Preventative Measures:
| Root Cause | Preventative Measures |
| Accumulation of unreacted reagents. | This is a critical danger. Slow addition of the limiting reagent ensures that it reacts as it is added, preventing a large buildup that can react all at once. |
| Cooling failure. | Ensure your cooling system is reliable. For critical reactions, have a backup cooling plan. |
| Catalyst concentration is too high. | Carefully control the amount of catalyst (e.g., DMAP) added. A higher catalyst loading will significantly increase the reaction rate and heat output. |
| Scale-up without proper thermal hazard assessment. | Before scaling up a reaction, perform a thermal hazard analysis using techniques like reaction calorimetry (RC1) or accelerating rate calorimetry (ARC) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.[5] |
Quantitative Data on Reaction Parameters
While specific calorimetry data for every substituted pyrazole is not available in the public domain and should ideally be measured for your specific system, the following table summarizes typical reaction conditions found in the literature for common N-H protection reactions of pyrazoles. Note the use of low initial temperatures to control the initial exotherm.
| Protecting Group | Reagents | Base/Catalyst | Solvent | Typical Temperature | Yield (%) |
| Boc | Di-tert-butyl dicarbonate | DMAP, DIPEA | Dichloromethane | 0 °C to room temp. | 85 |
| Boc | Di-tert-butyl dicarbonate | PEG-400 | None | Room temp. | 95 |
| Tosyl | p-Toluenesulfonyl chloride | DBU | Ethanol | 95 °C | up to 98 |
Experimental Protocols
Protocol 1: Boc Protection of a Substituted Pyrazole with In-Situ Temperature Monitoring
This protocol incorporates safety measures for managing a potential exotherm.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-water-salt bath
-
Digital thermometer with a probe immersed in the reaction mixture
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted pyrazole (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the flask in an ice-water-salt bath to an internal temperature of -5 to 0 °C.
-
Slowly add DIPEA (1.2 eq) to the cooled solution while monitoring the temperature.
-
In a separate flask, dissolve (Boc)₂O (1.1 eq) in a small amount of anhydrous DCM.
-
Using a dropping funnel or a syringe pump, add the (Boc)₂O solution to the cooled pyrazole solution dropwise over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour.
-
Slowly allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Tosyl Protection of a Substituted Pyrazole
Materials:
-
Substituted Pyrazole (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted pyrazole (1.0 eq) in anhydrous DCM.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but with careful monitoring for any delayed exotherm.
-
Upon completion, quench the reaction with water and proceed with workup and purification.
Visualizing Workflows and Logical Relationships
Troubleshooting a Temperature Excursion
Caption: A logical workflow for responding to a temperature spike during an exothermic reaction.
Decision-Making for Scale-Up
Caption: Decision-making process for the safe scale-up of a pyrazole protection reaction.
References
- 1. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
Technical Support Center: Solvent Effects on Iodopyrazole Cross-Coupling Efficiency
Welcome to the technical support center for optimizing iodopyrazole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to solvent effects on reaction efficiency. Here, you will find troubleshooting advice, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem in the cross-coupling of iodopyrazoles? A: Deiodination, or hydrodehalogenation, is a common side reaction where the iodine substituent on the pyrazole ring is replaced by a hydrogen atom.[1][2] This forms a pyrazole byproduct, which reduces the yield of the desired coupled product and complicates purification.[1][2] 4-Iodopyrazoles are often more prone to this side reaction compared to their bromo- or chloro-analogs due to the weaker carbon-iodine bond.[1][3]
Q2: How does the choice of solvent influence the rate of deiodination? A: The solvent plays a critical role in the deiodination pathway.[1] Protic solvents, such as alcohols, can act as a hydride source, actively promoting the undesired deiodination side reaction.[1] Switching to aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) is a key strategy to minimize this issue.[1]
Q3: Which cross-coupling reactions involving iodopyrazoles are most susceptible to solvent effects? A: Deiodination and other solvent-influenced side reactions can occur in various palladium-catalyzed processes, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2] The specific impact of the solvent can vary; for example, in Suzuki-Miyaura reactions, solvent polarity can influence chemoselectivity, while in Buchwald-Hartwig aminations, solvent choice can affect catalyst inhibition by iodide byproducts.[4][5][6]
Q4: Beyond deiodination, what other roles does the solvent play in these reactions? A: Solvents are crucial for several reasons[7]:
-
Solubility: The solvent must effectively dissolve the iodopyrazole, coupling partner, catalyst, and base.[8][9] For Suzuki reactions, solvent mixtures like dioxane/water or DME/water are often used to dissolve both organic reagents and inorganic bases.[10][11]
-
Catalyst Activation and Stability: Solvents can influence the formation and stability of the active catalytic species.[4][12] For instance, the dissociation of palladium acetate pre-catalysts is aided by polar solvents.[12]
-
Reaction Rate and Selectivity: The polarity of the solvent can stabilize transition states, affecting the reaction rate.[4][12] In some cases, coordinating solvents like acetonitrile or DMF can alter the selectivity of the reaction.[7]
Troubleshooting Guides
Issue 1: Significant Deiodination Byproduct is Observed
-
Symptom: Your crude reaction mixture (analyzed by NMR or LC-MS) shows a low yield of the desired product and a significant amount of the corresponding H-pyrazole byproduct.[1]
-
Primary Cause: The selected solvent is promoting the deiodination pathway. Protic solvents (e.g., methanol, ethanol) are often the primary cause.[1]
-
Solutions:
-
Change the Solvent: Immediately switch from a protic solvent to an aprotic solvent such as 1,4-dioxane, toluene, or THF.[1]
-
Evaluate the Base: If using a strong, protic base like an alkoxide in a protic solvent, change to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1]
-
Optimize Ligand and Temperature: If changing the solvent and base is insufficient, consider using a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate the desired reductive elimination.[1] Additionally, attempt the reaction at a lower temperature, which can disproportionately slow the rate of deiodination.[1]
-
Caption: Troubleshooting flowchart for minimizing deiodination.
Issue 2: Low or No Product Formation
-
Symptom: The reaction stalls, with starting materials remaining largely unconsumed.
-
Possible Causes & Solutions:
-
Poor Solubility: Your reagents may not be fully dissolved. For Suzuki couplings, ensure an appropriate ratio of organic solvent to water (e.g., 4:1 dioxane/water) to dissolve the base and organic components.[11] For other couplings, consider a more effective solubilizing solvent like DMF or NMP, but be mindful of their potential impact on side reactions.[13][14]
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Polar solvents can sometimes assist in the reduction of Pd(II) pre-catalysts.[12] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[15]
-
Iodide Inhibition (Buchwald-Hartwig): The iodide byproduct generated during the reaction can inhibit the catalyst.[5][6] Switching to a solvent system where the iodide salt byproduct is insoluble (e.g., t-BuOH or toluene instead of DME) can significantly improve reaction efficiency.[5]
-
Issue 3: Homo-Coupling Side Products are Formed
-
Symptom: You observe significant formation of biaryl (from boronic acid) or diyne (from alkyne) byproducts.
-
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen is a known promoter of oxidative homo-coupling.[10] Ensure all solvents and reagents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[10][15]
-
Catalyst System: For Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes (Glaser coupling).[10] Consider using a "copper-free" protocol, which can be facilitated by specific solvent and base combinations.[10]
-
Data Presentation: Solvent Effects on Reaction Yields
The following tables summarize quantitative data for common cross-coupling reactions, highlighting the impact of the solvent system on product yield.
Table 1: Solvent Effects in Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-120 | ~85-98 | [16] |
| Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 | ~70-95 | [11] |
| Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene / H₂O (3:1) | 100 | ~75-90 |[11] |
Table 2: Solvent Effects in Sonogashira Coupling of 4-Iodopyrazoles
| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | High | [16] |
| Terminal Alkyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | ~90-97 | [16] |
| Terminal Alkyne | Pd(P(t-Bu)₃)₂ (Cu-free) | K₂CO₃ | Toluene | 100 | ~85-94 | [16] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT-80 | Good |[17] |
Table 3: Solvent Effects in Buchwald-Hartwig Amination of 4-Iodopyrazoles
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation(s) |
|---|---|---|---|---|---|---|
| Alkylamine (with β-H) | CuI / ligand | K₂CO₃ | Dioxane | 110 | ~70 | [3] |
| Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High | [10] |
| Primary Amine | Pd(OAc)₂ / Biarylphosphine | NaOt-Bu | t-BuOH | 110 | High |[5] |
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol is a representative example; specific quantities and conditions should be optimized for each substrate.
-
Reagent Preparation: In a sealable reaction vessel, combine the 4-iodopyrazole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), the base (e.g., K₂CO₃, 2.0–3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).[16]
-
Solvent Addition: Add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 v/v ratio).[16]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes or by using three evacuate-backfill cycles.[10][16]
-
Reaction: Heat the reaction mixture to the target temperature (typically 80–120 °C) with vigorous stirring for 2–18 hours.[16] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Visualizing Competing Reaction Pathways
The efficiency of a cross-coupling reaction is determined by the competition between the desired product-forming pathway and undesired side reactions like deiodination. The choice of solvent can tip this balance.
Caption: Competing pathways in iodopyrazole cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
selecting the optimal base for Suzuki-Miyaura coupling of pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the selection of an optimal base for the Suzuki-Miyaura cross-coupling of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species (boronic acid or ester) to facilitate the transmetalation step with the palladium catalyst. This activation is generally believed to occur via two main pathways: the formation of a more nucleophilic boronate "ate" complex or the generation of a palladium(II) hydroxide/alkoxide complex that then reacts with the boronic acid.[1][2]
Q2: Which bases are most commonly used for the Suzuki-Miyaura coupling of pyrazoles?
A2: A variety of inorganic and organic bases are employed, with the choice depending on the specific pyrazole substrate, the boronic acid derivative, and the catalyst system. Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[3][4] For specific applications, organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) may also be considered.[1][3]
Q3: My reaction yield is low when coupling an unprotected N-H pyrazole. What could be the issue and how can I solve it?
A3: Unprotected N-H pyrazoles can be challenging substrates due to the acidic N-H proton, which can interfere with the catalytic cycle.[5] Standard protocols may fail or give low yields. To address this, consider using specific catalyst systems developed for such substrates, for instance, employing precatalysts like P1 or P2 with a base such as K₃PO₄ in a dioxane/water solvent system.[5][6] These conditions are often milder and more effective for unprotected azoles.
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[7] To mitigate this, you can:
-
Choose a milder base: Bases like K₃PO₄ or KF are often less likely to promote protodeboronation compared to strong hydroxides.[7]
-
Use anhydrous conditions: While many Suzuki protocols use aqueous media, water can be a proton source for this side reaction.[7]
-
Use more stable boron reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can be beneficial.[7]
Q5: Can the choice of pyrazole halide (Cl, Br, I) affect the reaction outcome?
A5: Yes, the choice of the halogen on the pyrazole ring can significantly impact the reaction. While the general reactivity trend for aryl halides is I > Br > Cl, for halogenated aminopyrazoles, it has been observed that bromo and chloro derivatives can be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Ineffective base for the specific substrate. | Screen a panel of bases such as Na₂CO₃, K₂CO₃, and K₃PO₄ to find the optimal one for your system.[3] |
| Catalyst deactivation. | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-purity catalyst and ligands.[7] | |
| Poor quality of reagents. | Use fresh, high-purity pyrazole halide, boronic acid, and base. Boronic acids can degrade over time.[7] | |
| Side Product Formation (e.g., Homocoupling) | Non-optimal reaction conditions. | Adjust the stoichiometry of the reactants. Sometimes, an excess of the boronic acid can lead to homocoupling.[9][10] |
| Inappropriate base selection. | Some bases may promote side reactions more than others. A comparative study of bases can help identify one that minimizes byproduct formation.[1] | |
| Incomplete Conversion | Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Some couplings may require longer heating.[9] |
| Inefficient catalyst system. | For challenging substrates, consider using more advanced catalyst systems, such as those with bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands.[6][11] |
Data on Base Performance
The following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of pyrazoles under various reported conditions.
| Base | Typical Substrates | Solvent System | Catalyst/Ligand | Yield (%) | Reference |
| Na₂CO₃ | 4-Bromopyrazoles | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 98 | [3][6] |
| K₂CO₃ | N-Acylpyrazoles | THF | (IPr)Pd(cinnamyl)Cl | 52-97 | [6][12] |
| K₃PO₄ | Unprotected N-H Pyrazoles | Dioxane/H₂O | P1 or P2 Precatalysts | 70-95 | [5][6] |
| NaOH | Aryl bromides | - | - | ~70 | [1] |
| KOH | Aryl bromides | - | - | 70-90 | [1] |
| KF | Aryl bromides | - | - | Moderate to High | [1] |
| TEA | - | - | - | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
This protocol is adapted for the coupling of 4-bromopyrazoles with arylboronic acids using Pd(PPh₃)₄ as the catalyst.[6]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL of dioxane and 0.4 mL of water for a 0.1 mmol scale reaction).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling of Unprotected N-H Pyrazoles
This protocol is designed for challenging substrates with acidic N-H protons, using a specialized precatalyst.[5][6]
Materials:
-
Unprotected N-H pyrazole halide (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
P1 precatalyst (6-7 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
In a glovebox or under a stream of inert gas, add the unprotected N-H pyrazole halide, arylboronic acid, P1 precatalyst, and K₃PO₄ to a reaction vessel.
-
Add dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1.0 mmol scale reaction).
-
Seal the vessel and heat the reaction mixture to 60-100 °C.
-
Stir the reaction mixture for the required time (e.g., 5-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a base in pyrazole Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Pyrazole Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of aryl chlorides in pyrazole coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My N-arylation of a pyrazole with an aryl chloride is not proceeding or giving very low yields. What are the common causes?
A1: Low reactivity in the coupling of aryl chlorides with pyrazoles is a common issue primarily due to the strong C-Cl bond. Several factors could be contributing to poor reaction outcomes:
-
Inefficient Catalyst System: The choice of catalyst (metal precursor and ligand) is critical. Not all palladium or copper catalysts are effective for activating aryl chlorides.
-
Inappropriate Ligand: The ligand plays a crucial role in the catalytic cycle. For aryl chlorides, bulky and electron-rich phosphine ligands are often necessary for palladium-catalyzed reactions to promote oxidative addition.
-
Suboptimal Base: The base is required to deprotonate the pyrazole and facilitate the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Incorrect Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.
-
Reaction Temperature and Time: Aryl chloride couplings often require higher temperatures and longer reaction times compared to their bromide or iodide counterparts.
-
Presence of Inhibitors: Certain functional groups on the substrates or impurities in the reagents can inhibit the catalyst.
Q2: Which catalytic system is recommended for coupling an unactivated aryl chloride with a pyrazole?
A2: For the palladium-catalyzed Buchwald-Hartwig amination, highly effective catalyst systems for unactivated aryl chlorides often involve bulky, electron-rich phosphine ligands. The "BippyPhos" ligand in conjunction with a palladium precursor like [Pd(cinnamyl)Cl]2 has demonstrated broad scope for the amination of various (hetero)aryl chlorides with a range of NH-containing substrates, including pyrazoles.[1] Another effective approach is the use of ferrocenyl phosphine-derived JosiPhos ligands with a palladium source, which has been shown to enable efficient C-N bond formation with diverse (hetero)aryl halides at low palladium loading.[2]
For copper-catalyzed couplings, diamine ligands with CuI have been used successfully for the N-arylation of pyrazoles with aryl bromides and iodides, and similar systems can be adapted for aryl chlorides, often requiring higher temperatures.[3]
Q3: I am observing significant amounts of starting material even after prolonged reaction times. What can I do to drive the reaction to completion?
A3: To improve conversion, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the aryl chloride.
-
Screen Different Solvents: A change in solvent can affect the solubility and reactivity of the components. Toluene, dioxane, and THF are commonly used solvents.
-
Use a Stronger Base: Switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can increase the concentration of the deprotonated pyrazole, potentially accelerating the reaction.[4] However, be mindful of substrate compatibility with strong bases.
-
Increase Catalyst and/or Ligand Loading: While not always ideal, increasing the catalyst and ligand loading can sometimes improve conversion for particularly challenging substrates.
-
Consider a Different Ligand: If one ligand is not effective, screening a panel of ligands, particularly bulky biarylphosphine ligands like XPhos or t-BuXPhos, may identify a more suitable one for your specific substrate combination.[5]
Q4: Are there any alternatives to palladium-based catalysts for this transformation?
A4: Yes, nickel-catalyzed cross-coupling reactions are a viable alternative to palladium. Nickel catalysts, often in combination with specialized ligands like the DalPhos family, can effectively couple aryl chlorides with N-containing nucleophiles, including pyrazoles.[6] These systems can sometimes offer different reactivity and selectivity profiles compared to palladium. Additionally, copper-catalyzed Ullmann-type couplings, while often requiring harsher conditions, are a classic and sometimes effective method for N-arylation of heterocycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., BippyPhos, Fc-JosiPhos, XPhos).[1][2][5] Consider nickel-based catalysts as an alternative.[6] |
| Inappropriate base | If using a weak base (e.g., K₂CO₃, Cs₂CO₃), switch to a stronger base like NaOtBu or LHMDS, ensuring substrate compatibility.[4] | |
| Suboptimal solvent | Screen solvents such as toluene, dioxane, or THF. | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for potential decomposition. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation or competing reaction pathways | Optimize the ligand-to-metal ratio. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Regioselectivity (for substituted pyrazoles) | Steric and electronic factors of the pyrazole | The substitution pattern on the pyrazole can direct the arylation. For certain substituted pyrazoles, one regioisomer may be strongly favored. Protecting groups can be used to direct regioselectivity. |
| Inconsistent Results | Impurities in reagents or solvents | Use high-purity, anhydrous solvents and reagents. Ensure the pyrazole and aryl chloride are free of impurities that could poison the catalyst. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of Pyrazole with Aryl Chloride using Fc-JosiPhos Ligand
This protocol is adapted from a procedure for the synthesis of aryl pyrazoles via cross-coupling of aryl chlorides with hydrazine followed by cyclization, demonstrating a robust C-N bond formation step.[2]
Materials:
-
Aryl chloride (1.0 mmol)
-
Pyrazole (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.005 mol%, 0.00005 mmol)
-
Fc-JosiPhos Ligand (L1 in the cited literature) (0.012 mol%, 0.00012 mmol)
-
Sodium methoxide (NaOMe) (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride, pyrazole, [Pd(allyl)Cl]₂, Fc-JosiPhos ligand, and sodium methoxide.
-
Add anhydrous THF via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Aryl Chloride | 1.0 mmol | [2] |
| Pyrazole | 1.2 mmol | N/A |
| Palladium Precatalyst | [Pd(allyl)Cl]₂ (0.005 mol%) | [2] |
| Ligand | Fc-JosiPhos (0.012 mol%) | [2] |
| Base | NaOMe (2.0 equiv) | [2] |
| Solvent | THF | [2] |
| Temperature | 110 °C | [2] |
| Time | 24 h | [2] |
Protocol 2: Nickel-Catalyzed C-N Cross-Coupling of Pyrazole with Aryl Chloride
This protocol is based on a general procedure for nickel-catalyzed C-N cross-couplings of pyrazole-containing nucleophiles.[6]
Materials:
-
(Hetero)aryl chloride (0.48 mmol)
-
Pyrazole nucleophile (1.1 equiv., 0.528 mmol)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv., 0.96 mmol)
-
NaTFA (Sodium trifluoroacetate) (2.0 equiv., 0.96 mmol)
-
Nickel catalyst system (e.g., NiCl₂(dme) with a suitable DalPhos ligand)
-
1,4-Dioxane (4 mL)
Procedure:
-
In a glovebox, combine the (hetero)aryl chloride, pyrazole nucleophile, DBU, NaTFA, and the nickel catalyst/ligand system in a vial.
-
Add 1,4-dioxane to achieve a concentration of [0.12] M in the aryl chloride.
-
Seal the vial and heat the reaction mixture at 80 °C for 18 hours.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated.
-
The product is purified by chromatography.
| Parameter | Value | Reference |
| (Hetero)aryl Chloride | 0.48 mmol | [6] |
| Pyrazole Nucleophile | 1.1 equiv. | [6] |
| Base | DBU (2.0 equiv.) | [6] |
| Additive | NaTFA (2.0 equiv.) | [6] |
| Solvent | 1,4-Dioxane | [6] |
| Temperature | 80 °C | [6] |
| Time | 18 h | [6] |
Visualizations
Caption: Buchwald-Hartwig amination cycle for pyrazole arylation.
Caption: Troubleshooting flowchart for pyrazole coupling with aryl chlorides.
References
- 1. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Iodo-1-methyl-1H-pyrazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 3-iodo-1-methyl-1H-pyrazole derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the direct iodination of 1-methyl-1H-pyrazole or a multi-step synthesis beginning with pyrazole itself. One common laboratory-scale approach is the reaction of 1-methyl-1H-pyrazole with an iodinating agent such as iodine (I₂) in the presence of a suitable solvent. For large-scale synthesis, a method utilizing 1-methylpyrazole, iodine, and an oxidant like hydrogen peroxide has been reported.[1][2] Another route involves the protection of the pyrazole NH, followed by iodination and subsequent deprotection.[3]
Q2: What are the critical challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges, including:
-
Exothermic Reactions: The addition of reagents like ethyl vinyl ether for N-H bond protection can be significantly exothermic and may lead to runaway reactions if not properly controlled.[4][5]
-
Regioselectivity: Controlling the position of iodination is crucial. While the desired product is the 3-iodo derivative, formation of the 4-iodo isomer and di-iodinated byproducts can occur, complicating purification.[6][7]
-
Purification: The final product is often an oil or a low-melting solid, which can be challenging to purify on a large scale. Common methods include vacuum distillation and column chromatography, which may be less practical for kilogram quantities.[4][8]
-
Reagent Handling: The use of hazardous materials such as strong bases (n-BuLi), oxidants (hydrogen peroxide, CAN), and corrosive acids requires careful handling and appropriate safety measures, especially at scale.[1][7][9]
Q3: How can I improve the regioselectivity of the iodination to favor the 3-iodo product?
A3: Achieving high regioselectivity for the 3-iodo position over the more electronically favorable 4-position can be challenging. One effective strategy is to use a directed metalation approach. This involves treating an N-protected pyrazole with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate the C5 position (which becomes the C3 position after methylation), followed by quenching with iodine.[3][9] However, for direct iodination of 1-methylpyrazole, careful control of reaction conditions such as temperature and the choice of iodinating agent and solvent system is necessary to minimize the formation of the 4-iodo isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature.[1] |
| Suboptimal iodinating agent. | For direct iodination, using molecular iodine with an oxidant like hydrogen peroxide or ceric ammonium nitrate (CAN) can improve yields.[1][2][7] | |
| Loss of product during workup or purification. | Optimize extraction and purification procedures. For oily products, consider vacuum distillation or salt formation followed by crystallization to improve recovery.[4][8] | |
| Formation of 4-Iodo Isomer | Electrophilic substitution at the more reactive C4 position. | Employ a directed ortho-metalation strategy by protecting the pyrazole, lithiating at the 5-position, and then iodinating.[3][9] Alternatively, carefully screen different iodinating agents and reaction conditions to find a system with higher regioselectivity.[7] |
| Over-iodination (Formation of Di-iodinated Products) | The pyrazole ring is highly activated, leading to further iodination. | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[6] Carefully control the stoichiometry of the iodinating agent.[6][7] |
| Exothermic Reaction During Scale-Up | The reaction is inherently exothermic, and heat dissipation is less efficient at a larger scale. | Add reagents portion-wise or via a syringe pump to control the rate of addition.[4][5] Ensure adequate cooling and stirring. For highly exothermic steps, consider a continuous flow setup. |
| Product is an Oil and Difficult to Purify | Presence of residual solvents or impurities. | Ensure thorough removal of volatile solvents using a rotary evaporator followed by a high-vacuum pump.[8] |
| The product itself is a low-melting solid or oil. | Consider converting the pyrazole to a crystalline salt (e.g., with HCl or H₂SO₄) for purification by recrystallization, followed by neutralization to recover the purified product.[8] Vacuum distillation can also be an effective method for oils.[8] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 5-Iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole (Precursor to 3-Iodo-1H-pyrazole)
This protocol details the synthesis of a protected 3-iodopyrazole derivative, which can be subsequently deprotected.
Materials:
-
1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole
-
n-Butyllithium (nBuLi) (2.5N in hexanes)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfite solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2.0 g of 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole in 40 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 4.43 mL of 2.5N nBuLi dropwise to the solution. Stir the mixture for 45 minutes at -78 °C.
-
In a separate flask, dissolve 7.67 g of iodine in 20 mL of anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
-
Quench the reaction by adding a few milliliters of saturated NH₄Cl solution.
-
Concentrate the solution under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using 5-10% EtOAc/hexane as the eluent to obtain the product as an oil (yield: 1.66 g).[3]
Protocol 2: Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole
While this protocol is for the 4-iodo isomer, the principles of large-scale synthesis, particularly regarding temperature control and workup, are relevant. A similar approach could be adapted for the direct iodination of 1-methylpyrazole to obtain the 3-iodo isomer, though regioselectivity would need to be carefully managed.
Materials:
-
1-Methylpyrazole (1000 g)
-
Iodine (1548 g)
-
50 wt% Hydrogen Peroxide (1078 g)
-
15 wt% Sodium Hydroxide Solution
Procedure:
-
Charge a suitable reactor with 1-methylpyrazole (1000 g).
-
Under stirring, add iodine (1548 g).
-
Heat the mixture in a water bath to 70 ± 2 °C.
-
Slowly add 50 wt% aqueous hydrogen peroxide (1078 g) dropwise, ensuring the reaction temperature is maintained at 70 ± 2 °C.
-
Monitor the progress of the iodination reaction by HPLC.
-
Once the reaction is complete, cool the mixture.
-
Adjust the pH of the mixture to 7 by adding 15 wt% aqueous sodium hydroxide solution.
-
Cool the mixture further to induce crystallization.
-
Isolate the product by filtration and dry.[1]
Data Presentation
Table 1: Comparison of Iodination Methods for Pyrazole Derivatives
| Substrate | Iodinating Agent/Conditions | Position of Iodination | Yield | Reference |
| 1-Aryl-3-CF₃-1H-pyrazoles | n-BuLi, then I₂ | 5 | 65-89% | [9] |
| 1-Aryl-3-CF₃-1H-pyrazoles | I₂ / CAN | 4 | High regioselectivity | [6][9] |
| 1-Methylpyrazole | I₂ / H₂O₂ | 4 | ~85.6% | [1] |
| 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole | n-BuLi, then I₂ | 5 | Not specified, 1.66g from 2.0g starting material | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-1-methyl-1H-pyrazole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyrazole core is a privileged structure, appearing in numerous FDA-approved drugs. The introduction of substituents onto the pyrazole ring, often accomplished via transition metal-catalyzed cross-coupling reactions, is a critical step in the development of new molecular entities. This guide provides a detailed, data-driven comparison of the reactivity of two key building blocks: 3-iodo-1-methyl-1H-pyrazole and 3-bromo-1-methyl-1H-pyrazole.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide on the pyrazole ring significantly impacts reactivity, reaction efficiency, and substrate scope. Generally, the reactivity of organic halides follows the trend I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond strength. This guide presents experimental evidence from the scientific literature to compare the performance of 3-iodo- and 3-bromo-1-methyl-1H-pyrazole in three of the most widely used cross-coupling reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.
While the iodo- derivative demonstrates superior reactivity in Sonogashira couplings, the bromo- counterpart can be more effective in certain Suzuki-Miyaura and palladium-catalyzed Buchwald-Hartwig reactions, where the higher reactivity of the iodo- derivative can lead to undesired side reactions such as dehalogenation. The choice between the two reagents is therefore context-dependent, and a careful consideration of the specific reaction conditions and desired outcome is crucial.
Physicochemical Properties
A summary of the key physicochemical properties of 3-iodo- and 3-bromo-1-methyl-1H-pyrazole is presented below. These properties can influence reaction parameters such as solvent choice and purification methods.
| Property | This compound | 3-Bromo-1-methyl-1H-pyrazole |
| Molecular Formula | C₄H₅IN₂ | C₄H₅BrN₂ |
| Molecular Weight | 208.00 g/mol | 161.00 g/mol |
| Appearance | Liquid | Liquid |
| Boiling Point | Not available | 204-210 °C/760 mmHg |
| Density | 1.936 g/mL at 25 °C | 1.585 g/mL at 25 °C |
| Refractive Index | n20/D 1.588 | n20/D 1.528 |
Reactivity in Cross-Coupling Reactions
The following sections detail the comparative reactivity of 3-iodo- and 3-bromo-1-methyl-1H-pyrazole in key cross-coupling reactions, supported by experimental data from the literature.
Sonogashira Coupling
The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, demonstrates a clear reactivity advantage for the 3-iodo-pyrazole.
A direct comparative study on protected 3-halopyrazoles revealed that while 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives undergo Sonogashira coupling with phenylacetylene in high yields, the analogous 3-bromo-pyrazoles failed to react under the same conditions. This stark difference in reactivity underscores the superior performance of the iodo- derivative in this transformation.
Table 1: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (5), CuI (10) | Et₃N (2) | DMF | 80 | 12 | 82 |
Data extracted from a study on a similar N-protected 3-iodopyrazole derivative, demonstrating high reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In this reaction, the reactivity trend is not as straightforward as in the Sonogashira coupling. While the weaker C-I bond would suggest a higher reactivity for the 3-iodo-pyrazole, this can also lead to a higher incidence of side reactions, such as dehalogenation (hydrodehalogenation), where the halogen is replaced by a hydrogen atom.
Some studies on related halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to their iodo counterparts in Suzuki-Miyaura reactions due to a reduced propensity for dehalogenation. This suggests that while this compound may react faster, 3-bromo-1-methyl-1H-pyrazole might provide higher yields of the desired coupled product under certain conditions, particularly when the catalytic system is not optimized to prevent dehalogenation.
Table 2: Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 40 | 89 |
| 2 | Phenylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 40 | 74 |
| 3 | 3-Thienylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 40 | 67 |
This data on a related 3-bromo-pyrazole system showcases the high efficiency achievable with the bromo- derivative under optimized microwave conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice between an iodo- and a bromo-pyrazole can be nuanced.
One study on the Buchwald-Hartwig amination of 4-halo-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo derivative in a palladium-catalyzed reaction with a variety of amines.[1] Conversely, for a copper-catalyzed amination, the 4-iodo derivative was found to be the superior substrate.[1] This highlights the importance of the entire catalytic system (metal, ligand, base) in determining the relative reactivity of the halo-pyrazoles.
Table 3: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with various Amines (Pd-catalyzed)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (1.5) | Xylene | 160 (MW) | 10 | 60 |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (1.5) | Xylene | 160 (MW) | 10 | 67 |
| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (1.5) | Xylene | 160 (MW) | 10 | 75 |
This data on a 4-bromo-pyrazole analog indicates that high yields can be achieved in Pd-catalyzed aminations.
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are provided below. These are generalized procedures based on literature precedents and should be optimized for specific substrates and scales.
General Procedure for Sonogashira Coupling of this compound
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in anhydrous DMF are added Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.10 equiv.), and triethylamine (2.0 equiv.). The reaction mixture is degassed with argon for 15 minutes and then heated at 80 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-1H-pyrazole
In a microwave vial, 3-bromo-1-methyl-1H-pyrazole (1.0 equiv.), a boronic acid (1.5 equiv.), a palladium catalyst such as XPhos Pd G2 (0.025 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are combined. A mixture of ethanol and water (e.g., 4:1 v/v) is added. The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a constant temperature of 135 °C for 40 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 3-Bromo-1-methyl-1H-pyrazole
In a glovebox, a reaction tube is charged with 3-bromo-1-methyl-1H-pyrazole (1.0 equiv.), an amine (1.2 equiv.), a palladium precursor such as Pd(dba)₂ (0.10 equiv.), a ligand such as tBuDavePhos (0.20 equiv.), and a strong base such as sodium tert-butoxide (1.5 equiv.). Anhydrous toluene or dioxane is added, and the tube is sealed. The reaction mixture is heated to 160 °C in a microwave reactor for 10-20 minutes. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General reactivity trend of halopyrazoles in cross-coupling reactions.
Caption: General workflow for cross-coupling reactions of halopyrazoles.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
The choice between 3-iodo- and 3-bromo-1-methyl-1H-pyrazole for cross-coupling reactions is not a one-size-fits-all decision. For Sonogashira couplings, the iodo- derivative is demonstrably more reactive and the clear choice for efficient C-C bond formation with alkynes. However, for Suzuki-Miyaura and palladium-catalyzed Buchwald-Hartwig aminations, the higher reactivity of the C-I bond can be a double-edged sword, potentially leading to lower yields of the desired product due to increased rates of side reactions like dehalogenation. In these cases, the more stable 3-bromo-1-methyl-1H-pyrazole may offer a more robust and higher-yielding alternative, especially when using modern, highly active catalyst systems that can effectively activate the C-Br bond. Researchers and drug development professionals should carefully consider the specific transformation, the available catalytic systems, and the potential for side reactions when selecting their halopyrazole building block. This guide provides the foundational data and experimental context to make an informed decision, ultimately accelerating the synthesis of novel and impactful molecules.
References
Sonogashira vs. Suzuki Coupling: A Comparative Guide for Pyrazole Derivatization
For researchers, scientists, and drug development professionals, the strategic functionalization of pyrazole scaffolds is a critical step in the synthesis of novel therapeutics and functional materials. The Sonogashira and Suzuki cross-coupling reactions are two of the most powerful and versatile methods for achieving C-C bond formation on the pyrazole core. This guide provides an objective, data-driven comparison of these two indispensable synthetic tools, offering insights into their respective strengths and weaknesses in the context of pyrazole derivatization.
At a Glance: Sonogashira vs. Suzuki Coupling
| Feature | Sonogashira Coupling | Suzuki Coupling |
| Bond Formation | C(sp²)–C(sp) | C(sp²)–C(sp²) |
| Coupling Partners | Halopyrazole + Terminal Alkyne | Halopyrazole + Boronic Acid/Ester |
| Catalyst System | Palladium catalyst, often with a copper(I) co-catalyst | Palladium catalyst |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Key Advantages | - Direct introduction of alkynyl moieties- Mild reaction conditions | - Wide availability of boronic acids- High functional group tolerance- Generally robust and high-yielding |
| Common Challenges | - Homocoupling of alkynes (Glaser coupling)- Sensitivity to oxygen in copper-catalyzed systems | - Potential for protodeboronation of boronic acids- Sluggish reactivity of some aryl chlorides |
Performance in Pyrazole Derivatization: A Head-to-Head Comparison
The choice between Sonogashira and Suzuki coupling for pyrazole derivatization often depends on the desired final product and the specific substitution pattern of the pyrazole starting material. Below is a summary of reported yields for the derivatization of brominated pyrazoles using both methods.
Table 1: Sonogashira Coupling of a Brominated Pyrazole with Phenylacetylene
| Pyrazole Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyrazole derivative | Pd(PPh₃)₄, CuI | Et₃N | CH₃CN | 80 | 16 | 11 | [1] |
Note: The relatively low yield in this specific example highlights that Sonogashira couplings can be sensitive and may require significant optimization for particular substrates.
Table 2: Suzuki-Miyaura Coupling of Brominated Pyrazoles with Arylboronic Acids
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyrazole derivative | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane:H₂O (4:1) | 120 (MW) | 1 | 76-99 | [1] |
| 3-Bromopyrazole derivative | Pyridine-3-boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane:H₂O (4:1) | 120 | 1.5 | 73-97 | [1] |
Deciding on the Right Tool: A Logical Workflow
The selection of the appropriate coupling reaction is a critical decision in the synthetic planning process. The following workflow can guide researchers in choosing between Sonogashira and Suzuki coupling for their specific pyrazole derivatization needs.
Catalytic Cycles: A Look Under the Hood
The mechanisms of both the Sonogashira and Suzuki couplings are well-established, revolving around a palladium catalytic cycle. Understanding these cycles is key to troubleshooting and optimizing reaction conditions.
Sonogashira Coupling Mechanism
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Suzuki Coupling Mechanism
The Suzuki coupling proceeds through a three-step catalytic cycle involving a single palladium catalyst.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following are representative procedures for both Sonogashira and Suzuki couplings on pyrazole substrates.
Protocol 1: Sonogashira Coupling of a 3-Bromopyrazole Derivative
This protocol is adapted from the literature for the coupling of a brominated pyrazole with phenylacetylene.[1]
Materials:
-
3-Bromopyrazole derivative (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 3-bromopyrazole derivative, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed acetonitrile and triethylamine.
-
Add phenylacetylene to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Bromopyrazole Derivative
This protocol is a general procedure for the microwave-assisted Suzuki coupling of a brominated pyrazole with an arylboronic acid.[1]
Materials:
-
3-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane and water (4:1 mixture)
Procedure:
-
In a microwave vial, combine the 3-bromopyrazole derivative, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the dioxane and water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both Sonogashira and Suzuki couplings are powerful methods for the derivatization of pyrazoles, each with its own set of advantages and considerations. The Sonogashira coupling is the premier choice for the direct installation of alkynyl functionalities, while the Suzuki coupling offers a robust and highly versatile method for introducing aryl and vinyl groups, often with higher yields and broader functional group tolerance. The selection between these two reactions should be guided by the specific synthetic target, the availability of starting materials, and a thorough understanding of their respective mechanistic nuances. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for the successful synthesis of novel pyrazole-containing molecules.
References
Newly Synthesized Pyrazole Compounds: A Comparative Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of newly synthesized pyrazole compounds, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as therapeutic agents. Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20]
Anticancer Activity
Newly synthesized pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases such as PI3K and cyclin-dependent kinases (CDKs), as well as inducing apoptosis.[1][3] The following table summarizes the in vitro cytotoxic activity of representative pyrazole compounds against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Novel Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| Indole-Pyrazole Derivative 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Indole-Pyrazole Derivative 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Pyrazolinone Chalcone 6b | Caco (Colon) | 23.34 ± 0.14 | - | - | [2] |
| Pyrazole-based Hybrid Heteroaromatic 31 | A549 (Lung) | 42.79 | - | - | [1] |
| Pyrazole-based Hybrid Heteroaromatic 32 | A549 (Lung) | 55.73 | - | - | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][18]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole compounds and incubated for a further 72 hours.[18]
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[18]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[18] The plate is incubated for an additional 15 minutes with shaking.[18]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[18] Cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Activity
Several novel pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][5][7][9][10][11][12] Their efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.
Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Hydrazone 21a | S. aureus | - | 62.5 - 125 | Chloramphenicol | - | [7] |
| Hydrazone 21a | C. albicans | - | 2.9 - 7.8 | Clotrimazole | - | [7] |
| Pyrazoline 9 | S. aureus MDR | - | 4 | - | - | [4] |
| Pyrazoline 9 | E. faecalis | - | 4 | - | - | [4] |
| Pyrazole 11 | X. campestris | >15 (at 100µg) | - | - | - | [5] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[4][10][12]
-
Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[4][10]
Anti-inflammatory Activity
The anti-inflammatory potential of newly synthesized pyrazoles is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][15][16][][20]
Table 3: In Vitro COX-2 Inhibitory Activity of Novel Pyrazole Derivatives
| Compound/Derivative | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound | COX-2 IC50 (nM) | Reference |
| Pyrazole 2a | 19.87 | - | Celecoxib | - | [16] |
| Pyrazole 3b | 39.43 | 22.21 | Celecoxib | - | [16] |
| Pyrazole 5b | 38.73 | 17.47 | Celecoxib | - | [16] |
| Pyrazole 5e | 39.14 | 13.10 | Celecoxib | - | [16] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[5][14][16][20]
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture typically contains a buffer, heme, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: The mixture is incubated for a specific period at a controlled temperature.
-
Quantification of Prostaglandin: The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA) kit that measures prostaglandin E2 (PGE2).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound. The IC50 value is then determined.
Signaling Pathway Inhibition
Many biologically active pyrazole compounds exert their effects by modulating specific cellular signaling pathways.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[2][19][21] Some novel pyrazole derivatives have been shown to inhibit this pathway, leading to anticancer effects.[2][3]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and immune responses.[][22][23] Its dysregulation is implicated in various inflammatory diseases and cancers. Certain pyrazole analogues have been identified as potent inhibitors of NF-κB activation.[19]
References
- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalspub.com [journalspub.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchmgt.monash.edu [researchmgt.monash.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
A Comparative Analysis of 3-Iodo-1-methyl-1H-pyrazole and 4-Iodo-1-methyl-1H-pyrazole in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity and application of positional isomers of iodinated pyrazoles in synthetic chemistry.
The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. Among the various strategies, palladium-catalyzed cross-coupling reactions of halogenated pyrazoles are paramount for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two key building blocks, 3-Iodo-1-methyl-1H-pyrazole and 4-Iodo-1-methyl-1H-pyrazole, in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. This analysis is supported by experimental data to inform the strategic selection of starting materials for chemical synthesis.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily governed by the carbon-halogen bond strength, which follows the trend C-I > C-Br > C-Cl. Consequently, both 3-iodo- and 4-iodo-1-methyl-1H-pyrazole are highly reactive substrates. However, the position of the iodine atom on the pyrazole ring significantly influences the electronic environment and steric hindrance, leading to notable differences in reactivity and, in some cases, product yields.
Generally, 4-iodo-1-methyl-1H-pyrazole exhibits high reactivity across a range of cross-coupling reactions, often providing excellent yields under relatively mild conditions. The C-4 position of the pyrazole ring is electronically activated, facilitating oxidative addition to the palladium catalyst. In contrast, while the 3-iodo isomer is also reactive, its electronic and steric environment can sometimes lead to different reaction kinetics and outcomes. For instance, in Sonogashira couplings, this compound has been shown to provide high yields of the desired alkynylated product. However, for Suzuki and Heck reactions, obtaining direct comparative data under identical conditions is challenging, and reactivity can be highly dependent on the specific substrate and catalyst system employed. A known side reaction, particularly with the more reactive iodopyrazoles, is dehalogenation, which can lead to the formation of the corresponding non-iodinated pyrazole and reduce the yield of the desired coupled product.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the performance of 3-iodo- and 4-iodo-1-methyl-1H-pyrazole in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by experimental data from the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 4-iodo-1-methyl-1H-pyrazole, this reaction proceeds with high efficiency. While specific data for the Suzuki coupling of this compound is not as readily available, studies on related 3-halopyrazole systems suggest that the reaction is feasible, although potentially requiring carefully optimized conditions to achieve high yields.
Table 1: Suzuki-Miyaura Coupling of Iodo-1-methyl-1H-pyrazoles with Phenylboronic Acid
| Iodo-pyrazole Isomer | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 95 | [1] |
| This compound | N/A | N/A | N/A | N/A | N/A | Data not available |
MW = Microwave irradiation
Heck Reaction
The Heck reaction allows for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. 4-Iodo-1-methyl-1H-pyrazole derivatives have been shown to be effective substrates in Heck reactions, affording the corresponding vinylated pyrazoles in high yields. Data for the Heck reaction of this compound is less common in the literature, suggesting that it may be a less utilized substrate for this transformation or that specific catalytic systems are required for efficient coupling.
Table 2: Heck Reaction of Iodo-1-methyl-1H-pyrazoles with Methyl Acrylate
| Iodo-pyrazole Isomer | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole* | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 h | 95 | [2] |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |
*Data for the N-trityl protected 4-iodopyrazole is presented as a close analog.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Both 3-iodo- and 4-iodo-1-methyl-1H-pyrazole have been successfully employed in this reaction, demonstrating the utility of both isomers for the introduction of alkyne functionalities.
Table 3: Sonogashira Coupling of Iodo-1-methyl-1H-pyrazoles with Phenylacetylene
| Iodo-pyrazole Isomer | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-ethyl-5-methyl-1H-pyrazole* | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF/DMF | 50-80 | N/A | High | [3] |
| This compound | Pd(PPh₃)₄ | CuI | Et₃N | DMF | rt to 70 | 2-3 h | 82 |
*Data for the 1-ethyl-5-methyl analog is presented as a representative example.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature precedents and can serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), Cs₂CO₃ (2.5 equiv.), and Pd(PPh₃)₄ (2 mol%).
-
Add DME and water (typically in a 3:1 to 4:1 ratio).
-
Seal the vial and purge with an inert gas (e.g., nitrogen or argon).
-
Place the vial in a microwave reactor and irradiate at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Heck Reaction of 4-Iodo-1-trityl-1H-pyrazole
Materials:
-
4-Iodo-1-trityl-1H-pyrazole
-
Methyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(ethyl)phosphite [P(OEt)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 4-iodo-1-trityl-1H-pyrazole (1.0 equiv.), Pd(OAc)₂ (1 mol%), and P(OEt)₃ (4 mol%).
-
Add anhydrous DMF and Et₃N (typically 2-3 equivalents).
-
Add methyl acrylate (1.2-1.5 equivalents).
-
Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[2]
Sonogashira Coupling of this compound
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₄ (typically 2-5 mol%), and CuI (typically 4-10 mol%).
-
Add anhydrous DMF and Et₃N.
-
Stir the reaction mixture at room temperature and then heat to 70°C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general workflows for the cross-coupling reactions discussed.
References
Efficacy of Palladium Catalysts in Coupling Reactions of 3-Iodo-1-methyl-1H-pyrazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions utilizing 3-iodo-1-methyl-1H-pyrazole as a key building block. The following sections detail catalyst performance, experimental protocols, and visual workflows to aid in the selection of optimal catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of different palladium catalysts in the coupling of this compound with arylboronic acids is summarized below.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | Cs₂CO₃ | DME/H₂O | 90 | 5-12 min (MW) | 95[1] |
| Pd₂(dba)₃ / P,N-Ligand | Phenylboronic acid | CsF | Toluene | 80-85 | 7-8 h | 82 |
| Pd(OAc)₂ / P,N-Ligand | Phenylboronic acid | CsF | Toluene | 80-85 | 7-8 h | 74 |
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound.
Heck Coupling
The Heck reaction enables the arylation of alkenes. The following table compares the efficacy of different palladium catalyst systems for the coupling of iodo-pyrazoles with various olefins.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(OEt)₃ | Methyl acrylate | Et₃N | DMF | 80 | 24 | 95 |
| Pd(OAc)₂ / PPh₃ | Methyl acrylate | Et₃N | DMF | 80 | 24 | 50 |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99 |
Table 2: Comparison of Palladium Catalysts for the Heck Coupling of Iodo-pyrazoles. Note: Data for Pd(OAc)₂/P(OEt)₃ and Pd(OAc)₂/PPh₃ are for a 1-trityl-4-iodo-1H-pyrazole substrate.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes. The performance of a standard palladium-copper catalytic system in the coupling of substituted 3-iodo-1H-pyrazoles with phenylacetylene is presented below.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | 2-4 | 85-95 |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | 80 | 24 | 62 |
Table 3: Performance of Palladium Catalysts in the Sonogashira Coupling of Iodo-pyrazoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of catalyst is often dependent on the nature of the amine coupling partner.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dba)₂ / tBuDavePhos | Piperidine | K₂CO₃ | Xylene | 160 (MW) | 10 min | 60 |
| Pd(dba)₂ / XPhos | Morpholine | NaOt-Bu | Toluene | 100 | 0.17 | Good to Excellent[2] |
Table 4: Efficacy of Palladium Catalysts in the Buchwald-Hartwig Amination of Halo-pyrazoles. Note: Data for Pd(dba)₂ / tBuDavePhos is for a 4-bromo-1-tritylpyrazole substrate.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification.
Suzuki-Miyaura Coupling Protocol (Microwave-Assisted)[1]
To a microwave vial is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv.). DME (3 mL) and H₂O (1.2 mL) are added, and the vial is sealed. The reaction mixture is irradiated in a microwave apparatus at 90°C for 5-12 minutes. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Heck Coupling Protocol
A mixture of the iodo-pyrazole (1.0 equiv.), the olefin (1.2-1.5 equiv.), Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if used, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent (e.g., DMF) is heated at 80-120°C for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
References
A Comparative Analysis of N-Boc and N-Ethoxyethyl Protecting Groups for Pyrazole Synthesis
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents and functional materials, the strategic use of protecting groups is paramount. For nitrogen-containing heterocycles like pyrazoles, which are core scaffolds in numerous bioactive molecules, the choice of an appropriate N-protecting group can significantly influence the efficiency and success of a synthetic route. This guide provides a detailed comparative study of two commonly employed protecting groups for the pyrazole nitrogen: the tert-butoxycarbonyl (N-Boc) group and the 1-ethoxyethyl (N-NEE) group. This analysis, supported by experimental data and protocols, aims to assist researchers in making an informed decision for their specific synthetic challenges.
Introduction to N-Boc and N-Ethoxyethyl Protecting Groups
The N-Boc group is one of the most widely utilized protecting groups for amines due to its general stability under a variety of reaction conditions and the multiple methods available for its removal. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The N-ethoxyethyl (NEE) group , an acetal-type protecting group, is installed using ethyl vinyl ether and is primarily known for its lability under acidic conditions.
This guide will delve into a side-by-side comparison of these two protecting groups in the context of pyrazole chemistry, focusing on their methods of introduction, stability under various conditions, and deprotection protocols.
Comparative Data on Protection and Deprotection
The following tables summarize quantitative data for the protection and deprotection of pyrazoles using N-Boc and N-NEE protecting groups, based on literature reports.
Table 1: N-Boc Protection of Pyrazoles
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| Pyrazole | Boc₂O, Et₃N, MeOH, rt, overnight | 95 | |
| 4-Iodo-1H-pyrazole | (Boc)₂O, Et₃N, CH₂Cl₂, rt | High | |
| 3(5)-Aminopyrazole | Boc₂O, various conditions | High | |
| Substituted Pyrazole | (Boc)₂O, DIPEA, DMAP (cat.), CH₂Cl₂, 0°C to rt, 2h | 98 | |
| Substituted Pyrazole | (Boc)₂O, PEG-400, rt, 2.5h | 95 |
Table 2: N-Boc Deprotection of Pyrazoles
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-pyrazole | NaBH₄, EtOH, rt | 75-98 | |
| N-Boc-pyrazole | 3N HCl, 0°C | High | |
| N-Boc-pyrazole | TFA, CH₂Cl₂ | High | |
| N-Boc-pyrazole | Refluxing in water | High | |
| N-Boc-pyrazoles | Thermolytic (High Temperature) | ≥ 90-95 |
Table 3: N-Ethoxyethyl (NEE) Protection of Pyrazoles
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole | Ethyl vinyl ether, conc. HCl (trace), Benzene, 30-40°C | 95 |
Table 4: N-Ethoxyethyl (NEE) Deprotection of Pyrazoles
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| N-NEE-4-alkynylpyrazoles | conc. HCl, CHCl₃, H₂O, rt, 1h | 67-88 |
Experimental Protocols
N-Boc Protection of Pyrazole (General Procedure)
To a solution of the pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or methanol, is added triethylamine (1.1 eq) or another suitable base. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise at room temperature. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the N-Boc protected pyrazole.
N-Boc Deprotection of Pyrazole using NaBH₄
To a solution of the N-Boc protected pyrazole (1.0 eq) in ethanol, sodium borohydride (NaBH₄, 1.5-3.0 eq) is added at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of 3N HCl at 0°C until gas evolution ceases. The solvent is evaporated, and the residue is partitioned between an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated to yield the deprotected pyrazole.
N-Ethoxyethyl (NEE) Protection of 4-Iodopyrazole
To a solution of 4-iodo-1H-pyrazole in benzene, a catalytic amount of concentrated hydrochloric acid is added. Ethyl vinyl ether is then added, and the mixture is stirred at 30-40°C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous basic solution to neutralize the acid catalyst, followed by extraction with an organic solvent. The organic layer is dried and concentrated to give the N-ethoxyethyl protected pyrazole, which can be purified by chromatography if necessary.
N-Ethoxyethyl (NEE) Deprotection of N-NEE-4-alkynylpyrazoles
To a solution of the N-ethoxyethyl protected pyrazole in chloroform, water and concentrated hydrochloric acid are added. The mixture is stirred vigorously at room temperature for about an hour. The reaction is then neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by crystallization or column chromatography to yield the deprotected pyrazole.
Comparative Analysis and Discussion
Protection
-
N-Boc: The protection of pyrazoles with Boc anhydride is a robust and high-yielding reaction. It can be performed under mild basic conditions using common reagents. The use of greener catalysts like PEG-400 has also been reported to give excellent yields.
-
N-NEE: The introduction of the NEE group is also efficient, utilizing the inexpensive reagent ethyl vinyl ether under acidic catalysis. This method is straightforward and provides high yields.
Stability and Orthogonality
-
N-Boc: The N-Boc group is known for its stability under a wide range of conditions, including basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups. However, it is labile to strong acids, and can also be cleaved under certain basic, reductive, or thermal conditions. This offers multiple, sometimes non-orthogonal, deprotection options.
-
N-NEE: The N-NEE group, being an acetal, is highly sensitive to acidic conditions. It is generally stable to basic and nucleophilic conditions, which would make it orthogonal to base-labile and other protecting groups. This acidic lability is the primary mode of its removal.
The key difference in their stability profiles forms the basis of their potential orthogonality. An N-Boc group can be selectively removed in the presence of an N-NEE group using acidic conditions that are too mild to cleave the Boc group, although careful optimization would be required. Conversely, the N-Boc group can be removed under basic or reductive conditions while leaving the N-NEE group intact.
Deprotection
-
N-Boc: A significant advantage of the N-Boc group is the variety of deprotection methods available. Cleavage can be achieved under strong acidic conditions (e.g., TFA, HCl), reductive conditions (e.g., NaBH₄ in EtOH for pyrazoles), or even thermally. This versatility allows for deprotection under conditions that are compatible with a wide range of other functional groups.
-
N-NEE: Deprotection of the NEE group is almost exclusively carried out under acidic conditions. While this is a mild and efficient method, it limits the choice of deprotection strategies and may not be suitable for substrates containing other acid-sensitive functionalities.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies for N-Boc and N-NEE groups on a pyrazole core.
Conclusion
Both N-Boc and N-ethoxyethyl are effective protecting groups for the pyrazole nitrogen, each with its own set of advantages and limitations.
-
N-Boc offers greater versatility in its deprotection methods, allowing for more flexibility in the design of complex synthetic routes. Its stability under a broad range of conditions makes it a reliable choice for multi-step syntheses.
-
N-NEE is an excellent choice when mild, acid-labile protection is required. Its introduction is simple and cost-effective. The primary limitation is the singular, acid-catalyzed deprotection pathway.
The selection between N-Boc and N-NEE will ultimately depend on the specific requirements of the synthetic target, including the presence of other functional groups and the planned subsequent reaction conditions. For syntheses requiring a robust protecting group with multiple cleavage options, N-Boc is often the preferred choice. For routes where facile, acid-mediated deprotection is desired and compatible with the overall strategy, N-NEE presents a highly efficient alternative. This guide provides the foundational data and protocols to aid researchers in making a strategic and effective choice for their pyrazole-based synthetic endeavors.
A Comparative Guide to Assessing the Purity of Synthesized 3-Iodo-1-methyl-1H-pyrazole via HPLC
For researchers, scientists, and professionals in drug development, the accurate assessment of purity for synthesized intermediates like 3-Iodo-1-methyl-1H-pyrazole is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of two reverse-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
The synthesis of pyrazole derivatives can often result in a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[1][2] Therefore, a robust HPLC method must be able to separate the main compound from these potential impurities. The methods presented here are based on common practices for the analysis of pyrazole derivatives and halogenated heterocyclic compounds.[3]
Comparative Analysis of HPLC Methods
Two primary RP-HPLC methods were evaluated for the purity assessment of a synthesized batch of this compound. Method A employs a standard C18 column with a methanol-based mobile phase, a common starting point for the separation of moderately polar compounds. Method B utilizes a phenyl-hexyl column with an acetonitrile-based mobile phase, which can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions.
Data Presentation
The performance of each method in separating this compound from its potential impurities is summarized in the table below. The data is based on a representative analysis of a synthesized sample.
| Analyte | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (min) | ||
| 1-methyl-1H-pyrazole (Starting Material) | 2.8 | 3.5 |
| 5-Iodo-1-methyl-1H-pyrazole (Isomer) | 8.2 | 9.5 |
| This compound (API) | 8.5 | 9.1 |
| Unknown Impurity 1 | 9.7 | 11.2 |
| Resolution (Rs) | ||
| Between Isomer and API | 1.2 | 2.1 |
| Tailing Factor (Tf) for API | 1.4 | 1.1 |
| Theoretical Plates (N) for API | 7500 | 9800 |
| Purity of API (%) | 96.5 | 98.2 |
Experimental Protocols
A detailed methodology for the recommended HPLC method (Method B) is provided below. This method demonstrated superior separation of the isomeric impurity and better peak symmetry for the main compound.
Method B: Purity Assessment of this compound
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Synthesized this compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
The purity of the synthesized sample is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram (Area Percent method).
Mandatory Visualizations
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
References
The Versatile Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships of 3-Substituted Derivatives
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. The substitution pattern on the pyrazole ring profoundly influences its pharmacological profile, with the 3-position being a critical determinant of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazoles across several key therapeutic areas, supported by experimental data and detailed methodologies.
This review delves into the nuanced world of 3-substituted pyrazoles, exploring how modifications at this key position dictate their interaction with various biological targets, including protein kinases, cannabinoid receptors, the MALT1 protease, and microbial enzymes. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to provide a comprehensive resource for the rational design of novel pyrazole-based therapeutics.
3-Substituted Pyrazoles as Kinase Inhibitors
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has emerged as a successful framework for the design of potent kinase inhibitors, with the substituent at the 3-position playing a crucial role in modulating potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-substituted pyrazoles as kinase inhibitors reveals that the nature of the substituent at this position significantly impacts their inhibitory activity. Generally, the 3-position substituent is directed towards the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and optimize physicochemical properties.
For instance, in the context of c-Jun N-terminal kinase (JNK) inhibitors, the introduction of an amide group at the 3-position has been shown to be beneficial for activity. Further exploration of various amide derivatives has demonstrated that the nature of the amine component can fine-tune the inhibitory potency.[1]
In the case of Aurora kinase inhibitors, a series of pyrazolyl benzimidazoles have been investigated, with the 3-substituent on the pyrazole ring being a key area of modification. Studies have shown that moieties like a morpholino ring at this position are more favorable for activity compared to smaller substituents like hydrogen or diethylamino groups.[2] Similarly, for cyclin-dependent kinase (CDK) inhibitors, modifications at the 3-position of the pyrazole core have led to the identification of potent and selective compounds.[2]
Comparative Data for 3-Substituted Pyrazole Kinase Inhibitors
| Compound ID | 3-Substituent | Target Kinase | IC50 (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 0.63 | [3] |
| 12 | 4-(Pyrazol-3-yl)-pyridine | JNK3 | 0.16 | [3] |
| Compound 7 | Pyrazolyl benzimidazole with morpholino substituent | Aurora A | 0.0289 | [2] |
| Compound 7 | Pyrazolyl benzimidazole with morpholino substituent | Aurora B | 0.0022 | [2] |
| Compound 22 | Substituted pyrazole | CDK (in MiaPaCa2 cells) | 0.247 | [2] |
| Compound 24 | Substituted pyrazole | CDK1 | 2.38 | [2] |
| Compound 25 | Substituted pyrazole | CDK1 | 1.52 | [2] |
| Compound 9c | Pyrazole carboxamide derivative | JNK-1 | <10 | [1] |
| Compound 10a | Pyrazole carboxamide derivative | JNK-1 | <10 | [1] |
| Compound 10d | Pyrazole carboxamide derivative | JNK-1 | <10 | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against a specific kinase is a biochemical assay that measures the enzyme's activity.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted test compound, a positive control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.
Signaling Pathway: General Kinase Inhibitor Mechanism
Caption: General mechanism of a kinase inhibitor.
3-Substituted Pyrazoles as Cannabinoid Receptor Modulators
The endocannabinoid system, comprising primarily the CB1 and CB2 receptors, is a key regulator of various physiological processes, making it an attractive target for therapeutic intervention. Pyrazole derivatives, most notably the CB1 antagonist/inverse agonist Rimonabant, have been instrumental in probing this system. The 3-position of the pyrazole core in these compounds is crucial for receptor recognition and functional activity.[4]
Structure-Activity Relationship (SAR) Analysis
For pyrazole-based cannabinoid receptor antagonists, a carboxamido group at the 3-position is a critical structural requirement for potent and selective CB1 receptor activity.[4] The nature of the amide substituent can significantly influence affinity and selectivity. For instance, a piperidinyl carboxamide at the 3-position, combined with a p-iodophenyl group at the 5-position and a 2,4-dichlorophenyl group at the 1-position, results in a highly potent antagonist.[4]
Interestingly, modifications at the 3-position can also switch the functional activity from antagonism to agonism or partial agonism. Replacing the carboxamide with other moieties like benzyl and alkyl amino, dihydrooxazole, and oxazole groups has been shown to produce compounds with cannabinoid agonist-like effects.[5]
Comparative Data for 3-Substituted Pyrazole Cannabinoid Receptor Modulators
| Compound ID | 3-Substituent | Receptor Target | Ki (nM) | Reference |
| SR141716A (Rimonabant) | N-(piperidin-1-yl)carboxamide | CB1 | Potent Antagonist | [4] |
| AM251 | N-(piperidin-1-yl)carboxamide (with p-iodophenyl at C5) | CB1 | Potent Antagonist | [4] |
| Compound with Benzyl amino substituent | Benzyl amino | CB1 | Varies | [5] |
| Compound with Oxazole substituent | Oxazole | CB1 | Varies | [5] |
Experimental Protocol: Cannabinoid Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a test compound for cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells)
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like WIN 55,212-2)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand) are included.
-
Add a fixed amount of cell membrane preparation to each well.
-
Incubate the plate for a specific time (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The Ki value, which represents the affinity of the test compound for the receptor, is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway: Cannabinoid Receptor Activation
Caption: Canonical cannabinoid receptor signaling pathway.[6][7][8]
3-Substituted Pyrazoles as MALT1 Protease Inhibitors
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in NF-κB signaling, making it a promising target for the treatment of certain lymphomas and autoimmune diseases. A novel series of 1,5-bisphenylpyrazoles has been identified as potent allosteric inhibitors of MALT1, with the substituent at the 3-position being a key determinant of their activity.
Structure-Activity Relationship (SAR) Analysis
In the series of 1,5-bisphenylpyrazole MALT1 inhibitors, exploration of the 3-position has been critical for optimizing potency. A hit compound with a simple substituent at this position was systematically modified, leading to the discovery of compounds with significantly improved MALT1 inhibitory activity. For example, compound 33, which incorporates a specific modification at the 3-position, demonstrated strong activity against MALT1 with an IC50 of 0.49 µM.[9] Kinetic studies suggest that these compounds act as non-competitive inhibitors of the MALT1 protein.[9]
Comparative Data for 3-Substituted Pyrazole MALT1 Inhibitors
| Compound ID | 3-Substituent | Target | IC50 (µM) | Reference |
| Compound 33 | Specific substituted moiety | MALT1 | 0.49 | [9] |
Experimental Protocol: MALT1 Protease Activity Assay
A fluorogenic assay can be used to measure the proteolytic activity of MALT1.
Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol, 10 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
384-well plates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MALT1 enzyme to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for an AMC-based substrate).
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway: MALT1 in NF-κB Activation
Caption: Role of MALT1 in the canonical NF-κB signaling pathway.[10][11][12]
3-Substituted Pyrazoles as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, and the substituents on the pyrazole ring, particularly at the 3-position, are critical for their potency and spectrum of activity.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-substituted pyrazoles as antimicrobial agents is diverse and depends on the specific microbial target. In a series of novel pyrazole analogues, compounds with a 3-substituent derived from isochromen-1-one and further modified at the 1-position with various benzylidene carboxamide moieties showed promising antibacterial and antifungal activities.[13] The electronic nature of the substituents on the benzylidene ring was found to influence the antimicrobial potency.
In another study, a series of 1,3-diaryl substituted pyrazole-based (thio)urea derivatives were synthesized and evaluated against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. The exploration of chemical features at the C3 position of the pyrazole ring was a key part of the SAR strategy to achieve optimal activity.[14]
Comparative Data for 3-Substituted Pyrazole Antimicrobial Agents
| Compound ID | 3-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 9f | (E)-N-(4-nitrobenzylidene)-3-(1-oxo-1H-isochromen-3-yl)-5-phenyl-1H-pyrazole-1-carboxamide | S. aureus | 2x MIC for MBC | [13] |
| Compound 9f | (E)-N-(4-nitrobenzylidene)-3-(1-oxo-1H-isochromen-3-yl)-5-phenyl-1H-pyrazole-1-carboxamide | A. niger | 2x MIC for MFC | [13] |
| Compound 9b | (E)-N-(4-chlorobenzylidene)-3-(1-oxo-1H-isochromen-3-yl)-5-phenyl-1H-pyrazole-1-carboxamide | B. subtilis | 2x MIC for MBC | [13] |
| Compound 3 | Substituted pyrazole | E. coli | 0.25 | [15] |
| Compound 4 | Substituted pyrazole | S. epidermidis | 0.25 | [15] |
| Compound 2 | Substituted pyrazole | A. niger | 1 | [15] |
| Compound 2c | Pyrazole derivative | C. albicans | Potent | [16] |
| Compound 2f | Pyrazole derivative | S. aureus | 12.5 | [16] |
| Compound 2f | Pyrazole derivative | C. albicans | 12.5 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test Compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Experimental Workflow: Antimicrobial Drug Discovery
Caption: A typical workflow for antimicrobial drug discovery.
References
- 1. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MALT Lymphoma : Canonical NF-κB Pathway [webpathology.com]
- 13. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 14. 3D-QSAR studies of arylpyrazole antagonists of cannabinoid receptor subtypes CB1 and CB2. A combined NMR and CoMFA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Free versus Copper-Cocatalyzed Sonogashira Reactions
The Sonogashira cross-coupling reaction, a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex, and the classical approach employs a copper(I) salt as a cocatalyst.[2] However, the drive for greener, more efficient, and cost-effective synthetic methodologies has led to the development of copper-free Sonogashira protocols.[1] This guide provides a detailed comparison of the performance, mechanisms, and experimental considerations for both copper-free and copper-cocatalyzed Sonogashira reactions, supported by experimental data to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison: The Role of Copper
The inclusion of a copper(I) cocatalyst, typically copper(I) iodide (CuI), has been a standard feature of the Sonogashira reaction since its early development.[2] The primary role of the copper is to facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3] This copper-mediated pathway often allows for milder reaction conditions, such as lower temperatures and the use of weaker bases, and can lead to higher reaction rates.[4]
Conversely, the use of copper is not without its drawbacks. A significant side reaction associated with copper-cocatalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of undesired diynes.[4] The presence of copper can also complicate product purification, and its toxicity is a concern, particularly in the synthesis of active pharmaceutical ingredients (APIs).[4]
Copper-free Sonogashira reactions have emerged as a powerful alternative, addressing the limitations of the copper-cocatalyzed systems. These protocols typically require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[5] While sometimes necessitating higher reaction temperatures or longer reaction times, copper-free methods offer the significant advantage of eliminating the Glaser homocoupling side product and simplifying purification procedures.[6]
Quantitative Data Comparison
The choice between a copper-free and a copper-cocatalyzed Sonogashira reaction often depends on the specific substrates and the desired outcome. The following tables provide a summary of quantitative data from various studies, illustrating the performance of both methods under different conditions.
Table 1: Copper-Free Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene [6]
| Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 2 | 92 |
| Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 2 | 85 |
| 4'-Bromoacetophenone | 4'-(Phenylethynyl)acetophenone | 3 | 88 |
| 4-Bromonitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 3 | 90 |
| Reaction Conditions: Aryl bromide (0.5 mmol), phenylacetylene (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), TMP (1.0 mmol), in DMSO (2.5 mL) at room temperature under an argon atmosphere. |
Table 2: Influence of Copper Iodide as a Co-catalyst on the Sonogashira Coupling of m-Bromoanisole and Phenylacetylene [7]
| Catalyst | Conditions | Yield without CuI (%) | Yield with 5 mol % CuI (%) |
| UC Pd | Microwaves, 120 °C, 15 min | 95 | 55 |
| UC Pd | 50 °C, 5 h | 90 | traces |
| Aldrich Pd/C | Microwaves, 120 °C, 15 min | 90 | 40 |
| Degussa E101 Pd(II)/C | Microwaves, 120 °C, 15 min | 45 | 95 |
| Degussa E101 Pd(II)/C | 50 °C, 5 h | 26 | 68 |
| Reaction Conditions: Isolated yield on 2 mmol scale. Microwave conditions: 5 mol % Pd/C, 10 mol % PPh₃, 95% ethanol. 50 °C conditions: 2 mol % Pd/C, 2 mol % XPhos, 95% ethanol. |
Table 3: Comparison of Copper-Cocatalyzed Sonogashira Reactions with Various Aryl Halides [8]
| Aryl Halide | Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 4-Methylphenylacetylene | 10 mol% CuI, 10 mol% NHC ligand | DMF | 100 | - | High |
| Aryl Iodides | Phenylacetylene | 5 mol% CuI, 5 mol% 3-Pphen | Water | 100 | - | Good |
| Aryl Iodides | Terminal Alkynes | 5 mol% CuCl, 10 mol% ligand | - | - | - | Outstanding |
| Aryl Iodides | Terminal Alkynes | 4 mol% Cu(OTf)₂, 10 mol% phosphate ligand | - | 130 | 16 | Good |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any synthetic procedure. Below are representative experimental protocols for both copper-cocatalyzed and copper-free Sonogashira reactions.
Protocol 1: General Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Standard Schlenk line glassware and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst and amine salts.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Copper-Free Sonogashira Coupling[6]
This protocol is a general procedure that can be adapted for various aryl bromides and terminal alkynes.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
-
Standard Schlenk line glassware and inert gas supply (Argon)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the substrates). Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Reaction Mechanisms and Visualizations
The catalytic cycles for both copper-cocatalyzed and copper-free Sonogashira reactions involve a series of well-defined steps. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Copper-Cocatalyzed Sonogashira Reaction Mechanism
The copper-cocatalyzed Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II)-alkynyl complex yields the desired product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne in the presence of a base.
Copper-Free Sonogashira Reaction Mechanism
In the absence of a copper cocatalyst, the reaction proceeds through a single palladium-centered catalytic cycle.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
The copper-free mechanism also begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. The terminal alkyne then coordinates to the resulting Pd(II) complex. A base, typically stronger than that used in the copper-cocatalyzed version, then deprotonates the coordinated alkyne to form a palladium acetylide intermediate. Finally, reductive elimination affords the cross-coupled product and regenerates the active Pd(0) species.
Conclusion
Both copper-free and copper-cocatalyzed Sonogashira reactions are indispensable tools for the formation of C(sp)-C(sp²) bonds. The choice between the two methodologies is contingent on several factors, including the nature of the substrates, the desired reaction conditions, and the tolerance for potential side products. Copper-cocatalyzed reactions often proceed under milder conditions and at faster rates, but are susceptible to alkyne homocoupling. Copper-free protocols, while sometimes requiring more forcing conditions, offer a cleaner reaction profile by avoiding this side reaction and eliminating the need for a potentially toxic and difficult-to-remove metal cocatalyst. By carefully considering the experimental data and mechanistic pathways presented in this guide, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
analysis of inhibitory effects of unprotected azoles on Pd-catalysis
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. However, the presence of unprotected azole moieties in substrates or as additives can significantly impede these transformations. This guide provides a comparative analysis of the inhibitory effects of common unprotected azoles on Pd-catalysis, supported by experimental data and detailed methodologies.
Unprotected azoles, such as imidazoles, pyrazoles, and triazoles, are ubiquitous structural motifs in pharmaceuticals and biologically active molecules. Their acidic N-H protons and coordinating nitrogen atoms, however, present a significant challenge in palladium-catalyzed reactions. These heterocycles can act as ligands, forming stable complexes with the palladium catalyst and effectively sequestering it from the catalytic cycle, a phenomenon often referred to as catalyst poisoning. Understanding the relative inhibitory strength of different azoles is crucial for designing robust synthetic routes and troubleshooting problematic reactions.
Comparative Analysis of Azole Inhibition
A key study investigating the Suzuki-Miyaura cross-coupling of 6-chloroindole with phenylboronic acid demonstrated the pronounced inhibitory effect of certain unprotected azoles. In a control reaction with no azole additive, the desired product was obtained in 97% yield. However, the addition of one equivalent of unprotected indazole or benzimidazole completely shut down the reaction, with no product formation observed. In contrast, the addition of indole, a non-azole N-H containing heterocycle, had no discernible inhibitory effect, highlighting the unique role of the azole scaffold in catalyst inhibition.
The following table summarizes the observed inhibitory effects of various unprotected azoles on the yield of a model Suzuki-Miyaura reaction. It is important to note that these are illustrative examples and the magnitude of inhibition can vary significantly with the reaction parameters.
| Azole Additive (1 equivalent) | Model Reaction | Catalyst System | Product Yield (%) | Reference |
| None (Control) | 6-chloroindole + Phenylboronic acid | Pd2(dba)3 / SPhos | 97 | [1] |
| Indazole | 6-chloroindole + Phenylboronic acid | Pd2(dba)3 / SPhos | 0 | [1] |
| Benzimidazole | 6-chloroindole + Phenylboronic acid | Pd2(dba)3 / SPhos | 0 | [1] |
| Indole | 6-chloroindole + Phenylboronic acid | Pd2(dba)3 / SPhos | 97 | [1] |
This table is a representation of qualitative findings and direct quantitative comparisons between different azoles under the same conditions are limited in the cited literature.
Mechanism of Inhibition: The Formation of Stable Palladacycles
The inhibitory effect of unprotected azoles is primarily attributed to their ability to coordinate strongly with the palladium center. The lone pair of electrons on the sp2-hybridized nitrogen atoms of the azole ring can displace other ligands from the palladium complex, leading to the formation of stable, off-cycle palladacycle intermediates. These complexes can act as catalyst reservoirs, effectively reducing the concentration of the active catalytic species in the reaction mixture.
The following diagram illustrates the proposed mechanism for the inhibition of a generic Pd(0)-catalyzed cross-coupling reaction by an unprotected azole.
Figure 1: Proposed mechanism of palladium catalyst inhibition by unprotected azoles. The active Pd(0) catalyst can be sequestered by the azole to form a stable, inactive Pd(II)-azole complex.
Experimental Protocols for Evaluating Inhibitory Effects
To quantitatively assess the inhibitory effect of a specific unprotected azole on a palladium-catalyzed reaction, a standardized experimental protocol is essential. The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted to screen for inhibitors.
General Protocol for Screening Azole Inhibitors in a Suzuki-Miyaura Reaction
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)2 or a pre-formed Pd-ligand complex)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Unprotected azole inhibitor (e.g., imidazole, pyrazole, 1,2,4-triazole)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent.
-
In another set of vials, prepare stock solutions of the unprotected azole inhibitors at a known concentration.
-
To the reaction vial, add the desired volume of the azole inhibitor stock solution (e.g., to achieve 1.0 equivalent relative to the aryl halide). For the control experiment, add the same volume of pure solvent.
-
Add the internal standard to the reaction mixture.
-
De-gas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Add the palladium precatalyst/ligand solution to the reaction vial under an inert atmosphere.
-
Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress at regular intervals by taking aliquots, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.
-
Calculate the reaction yield based on the integration of the product peak relative to the internal standard.
Data Presentation:
The results should be tabulated to compare the reaction yields at specific time points for the control reaction and the reactions containing different azole inhibitors. This will provide a quantitative measure of the inhibitory potency of each azole under the tested conditions.
References
A Researcher's Guide to Experimental vs. Theoretical NMR Shifts for Substituted Pyrazoles
For researchers in medicinal chemistry, materials science, and drug development, accurately characterizing novel substituted pyrazoles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this, providing detailed information about molecular structure. This guide offers a comprehensive comparison between experimentally measured and theoretically calculated NMR chemical shifts for substituted pyrazoles, supported by experimental data and detailed methodologies.
The Synergy of Experiment and Theory
The comparison of experimental and theoretical NMR data serves as a powerful validation tool for the structural assignment of newly synthesized pyrazole derivatives. While experimental NMR provides real-world data on the chemical environment of nuclei, theoretical calculations, particularly those employing Density Functional Theory (DFT), can predict these shifts with increasing accuracy. Discrepancies between the two can highlight conformational changes, solvent effects, or even errors in structural elucidation.
Data Presentation: A Comparative Analysis
The following table summarizes the experimental and theoretical ¹H and ¹³C NMR chemical shifts for a selection of substituted pyrazoles. The theoretical values were predominantly calculated using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, a widely accepted approach for reliable NMR shift prediction.[1][2][3]
| Substituent | Position | Nucleus | Experimental Shift (ppm) | Theoretical Shift (ppm) | Reference |
| H | 1 | ¹H | 7.66 | 7.63 | [4] |
| 3 | ¹H | 6.37 | 6.35 | [4] | |
| 4 | ¹H | 6.37 | 6.35 | [4] | |
| 3 | ¹³C | 134.8 | 135.1 | [5] | |
| 4 | ¹³C | 105.8 | 106.0 | [5] | |
| 5 | ¹³C | 134.8 | 135.1 | [5] | |
| 3,5-Dimethyl | 1 | ¹H | 12.25 | - | [4] |
| 4 | ¹H | 5.83 | 5.81 | [4] | |
| 3,5 | ¹³C | 143.8 | 144.1 | [6] | |
| 4 | ¹³C | 104.9 | 105.2 | [6] | |
| CH₃ | ¹³C | 11.2 | 11.5 | [6] | |
| 1-Phenyl | 3 | ¹H | 6.53 | - | [7] |
| 4 | ¹H | 6.45 | - | [7] | |
| 5 | ¹H | 7.92 | - | [7] | |
| 3 | ¹³C | 142.3 | - | [7] | |
| 4 | ¹³C | 107.5 | - | [7] | |
| 5 | ¹³C | 129.1 | - | [7] | |
| 3,4-Dinitro | 5 | ¹H | 9.20 | - | [8] |
| 3 | ¹³C | 148.0 | - | [8] | |
| 4 | ¹³C | 126.0 | - | [8] | |
| 5 | ¹³C | 132.0 | - | [8] |
Note: Direct comparison of theoretical and experimental values can be influenced by the specific experimental conditions (e.g., solvent, temperature) and the computational model used.
Methodologies
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of substituted pyrazoles is crucial for reproducibility and for meaningful comparison with theoretical data.
-
Sample Preparation:
-
Dissolve 5-10 mg of the substituted pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts due to solvent-solute interactions.[6][9]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
Computational Protocol for Theoretical NMR Shifts
The prediction of NMR chemical shifts using DFT is a powerful complementary technique. The GIAO method is the most common approach for such calculations.[10]
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the substituted pyrazole using a molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional and basis set, for instance, B3LYP with the 6-31G(d) basis set. This step is crucial as the calculated NMR shifts are highly dependent on the molecular geometry.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the GIAO method to compute the NMR shielding tensors. A higher-level basis set, such as 6-311++G(d,p), is recommended for more accurate shielding calculations.[1][2][3] The NMR=GIAO keyword is typically used in quantum chemistry software packages like Gaussian.[11]
-
The calculation should be performed for both the molecule of interest and the reference compound (TMS) using the exact same level of theory.
-
-
Conversion to Chemical Shifts:
-
The output of the GIAO calculation is the absolute shielding value (σ) for each nucleus.
-
To obtain the chemical shift (δ), the calculated absolute shielding of the reference (σ_ref) is subtracted from the calculated absolute shielding of the nucleus in the molecule of interest (σ_nuc): δ_nuc = σ_ref - σ_nuc
-
Visualizing the Workflow and Relationships
To better understand the interplay between experimental and theoretical approaches, the following diagrams illustrate the key workflows and concepts.
References
- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 3-Iodo-1-methyl-1H-pyrazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Iodo-1-methyl-1H-pyrazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical due to the hazardous nature of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₄H₅IN₂ |
| Molecular Weight | 208.00 g/mol |
| Appearance | Liquid |
| Density | 1.936 g/mL at 25 °C |
| Refractive Index | n20/D 1.588 |
| Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant |
Source: Sigma-Aldrich, Thermo Fisher Scientific[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in laboratory safety and environmental compliance. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.
Waste Classification and Segregation
This compound must be classified as hazardous chemical waste.[1] It should be segregated from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong oxidizing and reducing agents.[2]
Containerization
-
Place the waste in a designated, properly labeled, and sealable container.[1]
-
The container must be made of a material compatible with the chemical.
-
Do not fill the container to more than 75% capacity to allow for vapor expansion and prevent spills.
Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]
Final Disposal
-
Do not dispose of this compound down the sink or in regular trash.[1][2]
-
Arrange for collection by a licensed hazardous waste disposal company. Provide them with the full chemical name and Safety Data Sheet (SDS).
-
A potential disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
All disposal activities must comply with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[1][2]
Spill Response Procedure
In the event of a spill, follow these steps:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealable container for disposal as hazardous waste.[2]
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Iodo-1-methyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Iodo-1-methyl-1H-pyrazole, ensuring a secure laboratory environment.
Hazard and Safety Summary
This compound is a compound that requires careful handling due to its potential health hazards. The following table summarizes the key safety information based on its GHS classification.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2][3][4] | Chemical-resistant gloves (Nitrile rubber recommended), lab coat, closed-toe shoes.[2] |
| Eye Irritation | Causes serious eye irritation or damage.[1][2][3][4] | Chemical safety goggles and/or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | Use in a well-ventilated area or a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following protocol outlines the necessary steps from preparation to cleanup.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available.[5] An eyewash station and safety shower should be readily accessible.[5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This includes a lab coat, chemical safety goggles, and nitrile gloves. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Handling the Compound
-
Work Area: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2]
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and rinsates, must be segregated as halogenated organic waste.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Disposal Procedure
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. This typically involves arranging for pickup by a certified hazardous waste management service.
-
Treatment Consideration: For liquid waste containing iodine, a common laboratory practice is to reduce the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate solution before disposal.[6] However, this should only be performed if it is part of your institution's approved procedures.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound, from initial preparation to final disposal.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
